Milademetan tosylate hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
InChI |
InChI=1S/C30H34Cl2FN5O4.C7H8O3S.H2O/c1-28(2)8-10-29(11-9-28)30(18-5-3-15(31)13-19(18)37-27(30)41)21(17-7-12-35-24(32)22(17)33)23(38-29)26(40)36-16-4-6-20(25(34)39)42-14-16;1-6-2-4-7(5-3-6)11(8,9)10;/h3,5,7,12-13,16,20-21,23,38H,4,6,8-11,14H2,1-2H3,(H2,34,39)(H,36,40)(H,37,41);2-5H,1H3,(H,8,9,10);1H2/t16-,20+,21+,23-,30-;;/m1../s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJOGWGXMTUHPW-CIPNXXNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC2(CC1)C3(C(C(N2)C(=O)NC4CCC(OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)N[C@@H]4CC[C@H](OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44Cl2FN5O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Milademetan Tosylate Hydrate: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Milademetan (B560421) tosylate hydrate (B1144303), also known as DS-3032b or RAIN-32, is an orally bioavailable, potent, and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) E3 ubiquitin ligase.[1][2] It is under investigation for the treatment of various cancers, particularly those that retain wild-type TP53 and exhibit MDM2 amplification.[3][4] This technical guide provides a comprehensive overview of the core mechanism of action of milademetan, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Restoring the Guardian of the Genome
The tumor suppressor protein p53, often called the "guardian of the genome," plays a pivotal role in preventing tumorigenesis by inducing cell-cycle arrest, apoptosis, or senescence in response to cellular stress and DNA damage.[5][6] In approximately 50% of human cancers, the TP53 gene is mutated, leading to a loss of its tumor-suppressive function.[7] However, in the remaining cancers with wild-type TP53, p53 function is often abrogated through other mechanisms, most notably by overexpression of its primary negative regulator, MDM2.[5][7]
MDM2 is an E3 ubiquitin ligase that directly binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[8] This interaction effectively keeps p53 levels low in normal, unstressed cells.[6] In certain cancers, amplification of the MDM2 gene leads to its overexpression, resulting in excessive p53 degradation and creating a functionally p53-null state, thereby promoting cancer cell proliferation and survival.[1][8]
Milademetan's mechanism of action is centered on the disruption of this critical MDM2-p53 interaction.[8] By binding to MDM2 in the same pocket that p53 occupies, milademetan competitively inhibits the binding of p53 to MDM2.[8][9] This prevents the MDM2-mediated degradation of p53, leading to the accumulation and reactivation of p53 protein in cancer cells.[6][8] The restored p53 can then transcriptionally activate its downstream target genes, such as CDKN1A (encoding p21) and BAX, which in turn mediate cell-cycle arrest (primarily at the G1 phase), senescence, and apoptosis, ultimately leading to anti-tumor effects.[2]
dot
Caption: Milademetan's mechanism of action.
Preclinical Evidence
In Vitro Studies
Milademetan has demonstrated potent anti-proliferative activity in various cancer cell lines with wild-type TP53 and MDM2 amplification.[1]
| Cell Line | Cancer Type | Key Findings | Reference |
| SJSA-1 | Osteosarcoma (MDM2-amplified) | Dose- and time-dependent induction of p53 target genes (p21, PUMA) and apoptosis (caspase-3/7 activity). | |
| MKL-1, WaGa, PeTa, MS-1 | Merkel Cell Carcinoma (WT TP53) | Reduced cell viability and triggered a rapid and sustained p53 response. | [3] |
| Various Solid Tumors | Multiple (MDM2-amplified, WT TP53) | Potent antiproliferative activity. | [1] |
In Vivo Studies
Xenograft and patient-derived xenograft (PDX) models have been instrumental in demonstrating the in vivo efficacy of milademetan.
| Model | Cancer Type | Dosing | Key Findings | Reference |
| ST-02-0075 PDX | Gastric Adenocarcinoma (MDM2-amplified) | 25, 50, and 100 mg/kg daily | Dose-dependent tumor regressions with tumor growth inhibition (TGI) values of 67%, 130.4%, and 130.8%, respectively. | |
| MKL-1 Xenograft | Merkel Cell Carcinoma | 50 mg/kg, oral gavage (4 days on, 2 days off) | Significantly prolonged survival and reduced tumor growth through activation of p53 signaling. | [2][3] |
| SH-SY5Y Xenograft | Neuroblastoma (functional TP53) | 50 mg/kg, oral gavage (alternating schedule) | Delayed tumor growth and improved survival. | [2] |
Clinical Evidence
Milademetan has been evaluated in several clinical trials, showing promising anti-tumor activity in patients with advanced solid tumors harboring MDM2 amplification and wild-type TP53.
| Trial | Phase | Patient Population | Dosing Schedule | Key Efficacy Results | Reference |
| NCT01877382 | I | Advanced solid tumors or lymphomas | 260 mg once daily on days 1-3 and 15-17 every 28 days (recommended phase II dose) | Disease control rate of 45.8% across all cohorts. In patients with dedifferentiated liposarcoma (DDLPS), the disease control rate was 58.5% with a median progression-free survival (PFS) of 7.2 months. | [7] |
| MANTRA-2 (NCT04979442) | II | Advanced MDM2-amplified, TP53-WT solid tumors | 260 mg once daily on days 1-3 and 15-17 every 28 days | Best overall response rate of 19.4% (6/31 centrally confirmed patients), with one confirmed partial response and five unconfirmed partial responses. Median PFS was 3.5 months. | [1] |
Experimental Protocols
MDM2-p53 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is a common method to screen for inhibitors of protein-protein interactions.
dot
Caption: HTRF assay workflow for MDM2-p53 inhibition.
Methodology:
-
Reagents: GST-tagged human MDM2 protein, biotinylated p53 protein, anti-GST antibody labeled with Europium cryptate (donor fluorophore), and streptavidin labeled with XL665 (acceptor fluorophore).
-
Procedure:
-
Dispense test compounds (e.g., milademetan) at various concentrations into a low-volume 384-well plate.
-
Add GST-tagged MDM2 and biotinylated p53 to the wells and incubate to allow for binding.
-
Add the HTRF detection reagents (anti-GST-Europium and Streptavidin-XL665) and incubate.
-
-
Detection: Read the plate on an HTRF-compatible reader. In the absence of an inhibitor, MDM2 and p53 interact, bringing the donor and acceptor fluorophores into close proximity and generating a FRET signal. Milademetan disrupts this interaction, leading to a decrease in the FRET signal.
Cell Viability Assay
Methodology:
-
Cell Plating: Seed cancer cells (e.g., MKL-1) in a 96-well plate at a density of approximately 1,000 cells per well.[3]
-
Treatment: After 24 hours, treat the cells with a serial dilution of milademetan or vehicle control (DMSO).[3]
-
Incubation: Incubate the cells for 3 to 5 days at 37°C in a 5% CO2 incubator.[3]
-
Viability Assessment: Measure cell viability using a commercially available ATP-based assay (e.g., CellTiter-Glo). The luminescence signal, which is proportional to the amount of ATP and thus the number of viable cells, is read on a luminometer.
-
Data Analysis: Plot the percentage of viable cells against the drug concentration to determine the IC50 value.
Xenograft Tumor Model
Methodology:
-
Animal Model: Use immunodeficient mice, such as female BALB/c nude mice.[1]
-
Tumor Implantation:
-
Treatment Initiation: When tumors reach a volume of approximately 150 mm³, randomize the mice into treatment and control groups.[1]
-
Drug Administration: Administer milademetan orally (e.g., via gavage) at specified doses and schedules (e.g., 100 mg/kg once daily). The vehicle control group receives the formulation buffer (e.g., 0.5% methylcellulose).[1]
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., three times a week). Tumor volume can be calculated using the formula: Volume = (width)² x length/2.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or based on other ethical considerations. Tumor growth inhibition (TGI) is calculated to assess efficacy.
Conclusion
Milademetan tosylate hydrate is a targeted therapy that functions by inhibiting the MDM2-p53 interaction. This mechanism effectively restores the tumor-suppressive function of wild-type p53 in cancer cells where it is otherwise inactivated by MDM2 overexpression. Preclinical and clinical data have demonstrated its potential to induce cell cycle arrest and apoptosis, leading to anti-tumor activity in various malignancies, particularly those with MDM2 amplification. The ongoing and completed clinical trials will further delineate the therapeutic role of milademetan in the landscape of precision oncology.
References
- 1. HTRF MDM2 Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. revvity.com [revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Homogeneous time-resolved fluorescence assay for identifying p53 interactions with its protein partners, directly in a cellular extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medicine.tulane.edu [medicine.tulane.edu]
Milademetan Tosylate Hydrate: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milademetan (B560421) tosylate hydrate, also known as DS-3032b, is an orally bioavailable, potent, and selective small-molecule inhibitor of the murine double minute 2 (MDM2) protein. By disrupting the MDM2-p53 interaction, milademetan is designed to reactivate the tumor suppressor p53 pathway, leading to cell cycle arrest, senescence, and apoptosis in cancer cells with wild-type TP53. This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and clinical development of milademetan tosylate hydrate, with a focus on quantitative data and detailed methodologies for drug development professionals.
Introduction: The MDM2-p53 Axis as a Therapeutic Target
The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage and oncogenic activation.[1][2] In approximately half of all human cancers, the TP53 gene is mutated, leading to a loss of its tumor-suppressive functions.[2] However, in many cancers that retain wild-type TP53, the p53 pathway is often inactivated through other mechanisms. One of the most critical negative regulators of p53 is the E3 ubiquitin ligase MDM2.[2]
MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[3] This interaction effectively keeps p53 levels low in healthy cells. In certain cancers, amplification of the MDM2 gene or overexpression of the MDM2 protein leads to excessive p53 degradation, thereby promoting tumor cell survival and proliferation.[2] This makes the MDM2-p53 interaction an attractive target for therapeutic intervention. Milademetan was developed to inhibit this interaction and restore the tumor-suppressing function of p53.[3]
Mechanism of Action
Milademetan is a specific and orally active MDM2 inhibitor. It binds to MDM2 and blocks its interaction with p53.[3] This inhibition prevents the MDM2-mediated degradation of p53, leading to the accumulation of p53 protein in the nucleus.[4] The restored p53 can then act as a transcription factor, inducing the expression of target genes such as CDKN1A (encoding p21) and BAX, which in turn mediate G1 cell cycle arrest, cellular senescence, and apoptosis.[5]
References
Milademetan Tosylate Hydrate: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for milademetan (B560421) tosylate hydrate, a potent and selective oral small-molecule inhibitor of the MDM2-p53 interaction. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and oncology research.
Core Mechanism of Action
Milademetan is an orally available antagonist of the murine double minute 2 (MDM2) protein. In cancer cells with wild-type TP53, the overexpression of MDM2 leads to the degradation of the p53 tumor suppressor protein, thereby abrogating its function. Milademetan binds to MDM2, preventing its interaction with p53. This inhibition of the MDM2-p53 interaction leads to the stabilization and activation of p53, resulting in the induction of p53-mediated downstream signaling pathways that can lead to cell cycle arrest and apoptosis in tumor cells.[1][2][3][4]
Data Presentation
The following tables summarize the key quantitative preclinical data for milademetan, demonstrating its in vitro and in vivo activity.
Table 1: In Vitro Antiproliferative Activity of Milademetan (IC50 Values)
| Cell Line | Cancer Type | TP53 Status | MDM2 Amplification | IC50 (nM) | Reference |
| SJSA-1 | Osteosarcoma | Wild-Type | Yes | 80 | [5] |
| RS4;11 | Acute Leukemia | Wild-Type | No | 60 | [5] |
| MKL-1 | Merkel Cell Carcinoma | Wild-Type | No | 10-100 | [2] |
| WaGa | Merkel Cell Carcinoma | Wild-Type | No | 10-100 | [2] |
| PeTa | Merkel Cell Carcinoma | Wild-Type | No | 10-100 | [2] |
Table 2: In Vivo Efficacy of Milademetan in Patient-Derived Xenograft (PDX) Models
| PDX Model | Cancer Type | Milademetan Dose (mg/kg, daily) | Tumor Growth Inhibition (TGI) % | Reference |
| ST-02-0075 | Gastric Adenocarcinoma | 25 | 67 | [5] |
| ST-02-0075 | Gastric Adenocarcinoma | 50 | 130.4 | [5] |
| ST-02-0075 | Gastric Adenocarcinoma | 100 | 130.8 | [5] |
| LU-01-0448 | Lung Adenocarcinoma | 50 | 73.1 | [5] |
| LU-01-0448 | Lung Adenocarcinoma | 100 | 110.7 | [5] |
| LD1-0025-217643 | Lung Adenocarcinoma | 50 | 85.4 | [5] |
| LD1-0025-217621 | Lung Adenocarcinoma | 100 | 171.1 | [5] |
Experimental Protocols
This section details the methodologies for key preclinical experiments cited in the evaluation of milademetan.
In Vitro Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the determination of IC50 values using a luminescent-based cell viability assay.
-
Cell Seeding:
-
Cancer cell lines are seeded in 96-well opaque-walled plates at a density of 2,000 to 5,000 cells per well in 100 µL of appropriate growth medium.
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Milademetan is serially diluted in growth medium to achieve a range of final concentrations.
-
The medium from the cell plates is aspirated, and 100 µL of the medium containing the various concentrations of milademetan is added to the respective wells.
-
Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the highest milademetan concentration.
-
Plates are incubated for 72 hours under the same conditions as above.
-
-
Luminescence Reading:
-
Plates are equilibrated to room temperature for 30 minutes.
-
100 µL of CellTiter-Glo® Reagent is added to each well.
-
The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis:
-
The relative luminescence units (RLU) are converted to percentage of viable cells relative to the vehicle control.
-
IC50 values are calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis for p53 Pathway Activation
This protocol describes the detection of key proteins in the p53 signaling pathway following treatment with milademetan.
-
Cell Lysis and Protein Quantification:
-
Cells are seeded and treated with milademetan as described in the cell viability assay.
-
Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Cell lysates are collected and centrifuged to pellet cellular debris.
-
The protein concentration of the supernatant is determined using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
20-30 µg of protein from each sample is mixed with Laemmli buffer and boiled for 5 minutes.
-
Samples are loaded onto a 4-12% SDS-polyacrylamide gel and separated by electrophoresis.
-
Proteins are transferred from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH). Recommended antibody dilutions should be optimized but are typically in the range of 1:1000.
-
The membrane is washed three times with TBST and then incubated for 1 hour at room temperature with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution).
-
After further washes with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Xenograft Study
This protocol details a typical subcutaneous xenograft model to evaluate the antitumor efficacy of milademetan.[5]
-
Animal Model:
-
Female athymic nude mice (6-8 weeks old) are used.
-
-
Tumor Implantation:
-
Tumor Growth Monitoring and Treatment:
-
Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment and control groups.
-
Milademetan is formulated in a vehicle such as 0.5% methylcellulose (B11928114) and administered orally once daily at doses ranging from 25 to 100 mg/kg.[5]
-
The control group receives the vehicle alone.
-
-
Efficacy and Tolerability Assessment:
-
Tumor volume and body weight are monitored throughout the study.
-
The study is terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment.
-
Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Mandatory Visualization
The following diagrams were created using Graphviz (DOT language) to illustrate key concepts and workflows.
Caption: Milademetan's mechanism of action in reactivating p53.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Milademetan is a highly potent MDM2 inhibitor in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. MDM2 Inhibitor Milademetan in Advanced Liposarcoma, Solid Tumors, or Lymphomas - The ASCO Post [ascopost.com]
- 5. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
Milademetan Tosylate Hydrate: A Technical Guide to Target Validation in Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Milademetan (B560421) tosylate hydrate (B1144303) is an orally available, potent, and selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein. In cancers with wild-type TP53, the overexpression or amplification of MDM2 leads to the inactivation of the p53 tumor suppressor protein, thereby promoting cancer cell survival and proliferation. Milademetan is designed to disrupt the MDM2-p53 interaction, thereby restoring p53's tumor-suppressive functions, including cell cycle arrest, apoptosis, and senescence. This guide provides a comprehensive overview of the target validation for milademetan, summarizing key preclinical and clinical data, and outlining the experimental methodologies used in its evaluation.
Mechanism of Action: Restoring p53 Function
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the name "guardian of the genome".[1] In response to cellular stress, such as DNA damage, p53 can halt the cell cycle to allow for repair or induce programmed cell death (apoptosis) if the damage is irreparable.[1] However, in a significant portion of cancers that retain a wild-type TP53 gene, the function of the p53 protein is abrogated by its negative regulator, MDM2.[1][2]
MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[2] By binding to p53, MDM2 not only inhibits its transcriptional activity but also shuttles it out of the nucleus for destruction.[2] In several cancer types, particularly dedifferentiated liposarcoma, the MDM2 gene is amplified, leading to an overabundance of the MDM2 protein and subsequent suppression of p53.[2]
Milademetan tosylate hydrate acts by competitively binding to the p53-binding pocket of MDM2, preventing the interaction between MDM2 and p53.[2][3] This disruption leads to the stabilization and accumulation of p53, allowing it to transcriptionally activate its target genes and restore its tumor-suppressive functions.[2][4]
Figure 1: Mechanism of Action of Milademetan. This diagram illustrates the restoration of p53 function by milademetan in MDM2-amplified cancer cells.
Preclinical Target Validation
The antitumor activity of milademetan has been demonstrated in various preclinical models, providing a strong rationale for its clinical development.
In Vitro Studies
Milademetan has shown potent anti-proliferative activity in cancer cell lines with wild-type TP53 and MDM2 amplification.[4] In preclinical studies, milademetan induced p53-dependent apoptosis in human cancer cell lines.[5]
In Vivo Studies
In xenograft models of tumors with functional, wild-type p53, milademetan has demonstrated significant antitumor activity.[5] Preclinical studies in xenograft models showed that milademetan induced antitumor activity.[6]
Clinical Target Validation
Milademetan has undergone extensive clinical evaluation in patients with advanced cancers, particularly those with MDM2 amplification.
Phase I Dose-Escalation Study (NCT01877382)
A first-in-human, Phase I study was conducted to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of milademetan in patients with advanced solid tumors or lymphomas.[5] A total of 107 patients were enrolled, with 53 having dedifferentiated liposarcoma, a tumor type known to be enriched for MDM2 amplification.[7]
The study explored various dosing schedules, and an intermittent schedule of 260 mg once daily on days 1-3 and 15-17 of a 28-day cycle was identified as the recommended Phase II dose.[7] This intermittent dosing regimen was found to mitigate dose-limiting hematologic toxicities while maintaining efficacy.[7]
Table 1: Efficacy in Phase I Study (Dedifferentiated Liposarcoma Cohort)
| Endpoint | All Schedules (n=53) | Recommended Intermittent Schedule (n=16) |
| Disease Control Rate | 58.5% (95% CI: 44.1-71.9) | 62.0% (95% CI: 35.4-84.8) |
| Median Progression-Free Survival | 7.2 months (95% CI: 3.8-10.1) | 7.4 months (95% CI: 1.8-14.6) |
Data from Gounder et al., Journal of Clinical Oncology, 2023.[7]
Phase II Basket Study (MANTRA-2; NCT05012397)
The MANTRA-2 study is a Phase II, multicenter, single-arm, open-label basket trial evaluating the efficacy of milademetan in patients with advanced or metastatic solid tumors with TP53 wild-type and MDM2 amplification (copy number ≥ 12).[5]
Interim results from this study have shown preliminary antitumor activity in heavily pretreated patients with various solid tumors. As of October 2022, of 10 evaluable patients, two had unconfirmed partial responses (one with pancreatic cancer and one with lung cancer).
Phase III Registrational Study (MANTRA; NCT04979442)
The MANTRA study is a randomized, multicenter, open-label, Phase III trial comparing milademetan to the standard-of-care agent trabectedin (B1682994) in patients with dedifferentiated liposarcoma.[3]
Experimental Protocols
Detailed, step-by-step experimental protocols are often provided in the supplementary materials of the cited publications. For full methodological details, readers are encouraged to consult these resources.
Preclinical Study Protocols
-
Cell Lines and Culture: A variety of cancer cell lines with known TP53 and MDM2 status were used.
-
In Vitro Assays:
-
p53 Pathway Activation: Assessed by measuring the mRNA expression of p53 target genes, such as p21 and PUMA, using quantitative real-time PCR.
-
Apoptosis: Measured using assays that detect the activity of caspases, such as the caspase-3/7 assay.
-
-
Xenograft and Patient-Derived Xenograft (PDX) Models:
-
Animal Models: Immunocompromised mice (e.g., nude mice) were used.
-
Tumor Implantation: Human cancer cell lines or patient-derived tumor fragments were implanted subcutaneously.
-
Treatment: Milademetan was administered orally at various doses and schedules.
-
Tumor Growth Inhibition: Tumor volume was measured regularly, and the percentage of tumor growth inhibition was calculated.
-
Figure 2: Preclinical Experimental Workflow. This diagram outlines the general workflow for the preclinical evaluation of milademetan.
Clinical Trial Protocols
-
Patient Selection: Eligibility criteria for clinical trials typically include patients with advanced or metastatic solid tumors, with specific requirements for TP53 and MDM2 status determined by central laboratory testing.[5]
-
Treatment Regimen: Milademetan is administered orally on an intermittent schedule, with the recommended dose being 260 mg once daily on days 1-3 and 15-17 of a 28-day cycle.[7]
-
Efficacy Assessment: Tumor response is evaluated using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[5]
-
Safety Assessment: Adverse events are monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
-
Pharmacodynamic Assessments:
-
Biomarker Analysis: Blood and tumor tissue samples are collected to assess biomarkers of p53 pathway activation. This can include immunohistochemistry for p53, p21, and MDM2 protein levels in tumor biopsies.
-
Serum Markers: Levels of serum biomarkers, such as MIC-1 (also known as GDF15), may be measured as indicators of p53 activation.
-
Safety and Tolerability
The most common grade 3 or 4 drug-related adverse events observed with milademetan are hematologic, including thrombocytopenia, neutropenia, and anemia.[7] The intermittent dosing schedule was specifically developed to mitigate these toxicities.[7] Non-hematologic adverse events are generally mild to moderate in severity.
Table 2: Common Grade 3/4 Drug-Related Adverse Events (Phase I Study)
| Adverse Event | All Schedules (N=107) | Recommended Intermittent Schedule (n=38) |
| Thrombocytopenia | 29.0% | 15.8% |
| Neutropenia | 15.0% | 5.0% |
| Anemia | 13.1% | 0% |
Data from Gounder et al., Journal of Clinical Oncology, 2023 and Rain Therapeutics press release, 2023.[3][7]
Conclusion
The target of this compound, the MDM2-p53 interaction, is well-validated both preclinically and clinically. By inhibiting MDM2, milademetan effectively restores the tumor-suppressive function of wild-type p53 in cancers with MDM2 amplification. Clinical trials have demonstrated meaningful antitumor activity, particularly in dedifferentiated liposarcoma, with a manageable safety profile through an optimized intermittent dosing schedule. Ongoing and future studies will further define the role of milademetan in the treatment of various MDM2-amplified solid tumors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. MDM2 Inhibitor Milademetan in Advanced Liposarcoma, Solid Tumors, or Lymphomas - The ASCO Post [ascopost.com]
- 7. ascopubs.org [ascopubs.org]
Milademetan Tosylate Hydrate: A Technical Guide for the Treatment of TP53 Wild-Type Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milademetan (B560421) (also known as DS-3032b or RAIN-32) is an investigational, orally available, potent, and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 interaction.[1][2] It is being developed as a targeted therapy for various cancers, particularly advanced solid tumors that retain a wild-type (WT) TP53 gene and exhibit MDM2 gene amplification.[1][3] The tumor suppressor protein p53, often called the "guardian of the genome," plays a critical role in preventing cancer formation.[4][5] In approximately 50% of human cancers, the TP53 gene is mutated, inactivating its protective functions.[5][6] However, in the remaining cancers with wild-type TP53, the p53 protein is often inactivated through other mechanisms, most notably by overexpression of its negative regulator, MDM2.[6][7] By blocking the MDM2-p53 interaction, milademetan aims to restore p53's tumor-suppressing activity, leading to cell cycle arrest and apoptosis in cancer cells.[2][8]
Core Mechanism of Action
In healthy cells, p53 activity is tightly controlled by MDM2, an E3 ubiquitin ligase. MDM2 binds to p53, preventing its transcriptional activity and targeting it for proteasomal degradation, thus maintaining p53 at low levels.[1][7] A significant subset of tumors, estimated at 3.5% to 7% of cases, circumvents p53's surveillance by amplifying the MDM2 gene.[1][6] This amplification leads to MDM2 protein overexpression, resulting in excessive p53 degradation and creating a functional "p53-null" state despite the presence of a non-mutated, wild-type TP53 gene.[1][9]
Milademetan is designed to fit into the p53-binding pocket of the MDM2 protein.[2] This competitive inhibition disrupts the physical interaction between MDM2 and p53.[2][7] Consequently, p53 is stabilized and accumulates within the tumor cell, allowing it to function as a transcription factor.[4][8] Activated p53 then induces the expression of target genes, such as CDKN1A (encoding p21) and PUMA, which mediate cell cycle arrest (primarily at the G1 phase), senescence, and apoptosis, thereby exerting an anti-tumor effect.[1][8]
Preclinical Data
Milademetan has demonstrated potent anti-proliferative activity in preclinical models of cancers with MDM2 amplification and wild-type TP53.
In Vitro Studies
In cell line studies, milademetan selectively inhibited the viability and proliferation of neuroblastoma cells with functional, wild-type TP53, irrespective of MYCN status.[8] Treatment led to a dose- and time-dependent reduction in viability and displayed potent activation of p53 target genes, including p21 and PUMA, inducing G1 cell cycle arrest and apoptosis.[1][8][9]
| Cell Line | Cancer Type | TP53 Status | IC50 (nM) at 72h |
| SK-N-SH | Neuroblastoma | Wild-Type | 21.9[8] |
| SH-SY5Y | Neuroblastoma | Wild-Type | 17.7[8] |
| IMR32 | Neuroblastoma | Wild-Type | 52.63[8] |
| IMR5 | Neuroblastoma | Wild-Type | 25.7[8] |
| LAN5 | Neuroblastoma | Wild-Type | 44.1[8] |
In Vivo Studies
In xenograft models using patient-derived tumors (MDM2-amplified, TP53-WT), daily oral administration of milademetan resulted in significant, dose-dependent tumor regressions.[1] For example, in a gastric adenocarcinoma patient-derived xenograft (PDX) model, milademetan achieved tumor growth inhibition (TGI) values of 67%, 130.4%, and 130.8% at daily doses of 25, 50, and 100 mg/kg, respectively.[1][9] Similar anti-tumor activity was observed in lung adenocarcinoma and neuroblastoma xenograft models.[8][9]
Clinical Development and Efficacy
Milademetan has been evaluated in several clinical trials, establishing its safety profile and demonstrating preliminary efficacy in patients with advanced solid tumors characterized by MDM2 amplification and wild-type TP53.
Phase I Study (NCT01877382)
This first-in-human, dose-escalation study enrolled 107 patients with advanced solid tumors or lymphomas to determine the recommended Phase 2 dose (RP2D) and schedule.[6] The study explored both continuous and intermittent dosing schedules.[6] Continuous dosing was associated with significant hematologic toxicities, particularly thrombocytopenia.[6] An intermittent schedule of 260 mg once daily on days 1-3 and 15-17 of a 28-day cycle was identified as the RP2D, as it mitigated dose-limiting toxicities while maintaining anti-tumor activity.[6][10]
| Efficacy Endpoint | All Cohorts (N=107) |
| Disease Control Rate | 45.8% (95% CI, 36.1 to 55.7)[6] |
| Median Progression-Free Survival | 4.0 months (95% CI, 3.4 to 5.7)[6] |
Phase II Basket Study (MANTRA-2, NCT05012397)
This single-arm, open-label basket trial was designed to evaluate the efficacy and safety of milademetan at the RP2D in patients with advanced or metastatic solid tumors with MDM2 gene amplification (copy number ≥8) and wild-type TP53.[3][11]
In a cohort of 40 patients (31 with centrally confirmed molecular testing), milademetan demonstrated anti-tumor activity across a variety of refractory cancers.[1][9][12] However, the responses were noted to be short-lived.[1][9]
| Efficacy Endpoint | MANTRA-2 (N=31) |
| Best Overall Response Rate (ORR) | 19.4% (6/31)[1][9] |
| Confirmed Partial Response (PR) | 3.2% (1/31)[1][9] |
| Unconfirmed Partial Responses | 16.1% (5/31)[1][9] |
| Median Progression-Free Survival (PFS) | 3.5 months (95% CI, 1.8 to 3.7)[1][9] |
Notable responses included a 100% target lesion reduction in a patient with endometrial stromal sarcoma and unconfirmed partial responses in patients with pancreatic and lung cancer, who experienced tumor regressions of 34% and 30%, respectively.[1][10]
Safety and Tolerability
Across clinical trials, milademetan has demonstrated a manageable safety profile with the intermittent dosing schedule. The most common drug-related adverse events are hematologic and gastrointestinal.
| Adverse Event (Any Grade) | Phase I (All Schedules, N=107) |
| Nausea | 72.0%[6] |
| Thrombocytopenia | 60.7%[6] |
| Fatigue | 44.9%[6] |
| Anemia | 35.5%[6] |
High-grade (Grade 3 or 4) adverse events are primarily hematologic and are significantly mitigated by the intermittent dosing schedule.
| Grade 3/4 Adverse Event | Phase I (All Schedules) | Phase I (RP2D Schedule) | MANTRA-2 |
| Thrombocytopenia | 29.0%[6] | 15.0%[6] | Reported[1][12] |
| Neutropenia | 15.0%[6] | 5.0%[6] | Reported[1][12] |
| Anemia | 13.1%[6] | 0%[6] | Reported[1][12] |
| Leukopenia | Not specified | Not specified | Reported[1][12] |
| Diarrhea | Not specified | Not specified | Reported[1][12] |
Experimental Protocols
Cell Viability Assay
-
Cell Lines: Neuroblastoma cell lines (e.g., SK-N-SH, SH-SY5Y, IMR32, IMR5, LAN5) were used.[8]
-
Treatment: Cells were treated with milademetan at concentrations ranging from 0 to 2000 nM.[8]
-
Incubation: Cells were incubated for 24, 48, and 72 hours.[8]
-
Analysis: Cell viability was assessed to determine dose- and time-dependent effects and to calculate IC50 values.[8]
Pharmacokinetic (PK) Analysis
-
Sample Collection (Phase I Japan Study): Blood samples were collected at multiple time points.[13] On Cycle 1, Day 1: pre-dose and at 1, 2, 3, 6, 8, and 10-12 hours post-dose.[13] On Cycle 1, Day 21: pre-dose and at various intervals up to 48 hours post-dose.[13] Additional pre-dose samples were taken on other specified days.[13]
-
Analytical Method: Plasma concentrations of milademetan were determined using a validated high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) method.[13]
Conclusion and Future Directions
Milademetan is a promising oral MDM2 inhibitor that has demonstrated a manageable safety profile and clear signals of anti-tumor activity in heavily pretreated patients with advanced solid tumors characterized by MDM2 amplification and wild-type TP53.[1][9] The development of an intermittent dosing schedule has been crucial in mitigating on-target hematologic toxicities.[6]
While the monotherapy responses have been modest and often transient, these findings provide strong proof-of-concept for targeting the MDM2-p53 axis in this molecularly defined patient population.[1][9] Future efforts are focused on improving the durability of clinical benefit through several strategies:
-
Combination Therapies: Investigating milademetan in combination with other anti-cancer agents, such as the immune checkpoint inhibitor atezolizumab, is underway (MANTRA-4 trial).[14][15]
-
Biomarker Refinement: Further exploration of co-occurring genomic alterations (e.g., CDKN2A loss, TWIST1 amplification) may help identify patient subsets most likely to derive significant benefit.[7]
-
Resistance Mechanisms: Studies have identified acquired TP53 mutations as a potential mechanism of resistance to milademetan, highlighting the utility of sequential liquid biopsies to monitor disease status.[7]
Milademetan continues to be an important investigational agent in precision oncology, representing a rational therapeutic strategy to reactivate a key tumor suppressor pathway.
References
- 1. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. bcan.org [bcan.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. onclive.com [onclive.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clinicaltrials.eu [clinicaltrials.eu]
- 15. Press Release: Rain Oncology Announces Topline Results from Phase 3 MANTRA Trial of Milademetan for the Treatment of Dedifferentiated Liposarcoma [rainoncology.com]
Milademetan Tosylate Hydrate in Liposarcoma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Milademetan (B560421) tosylate hydrate (B1144303), an investigational agent in the treatment of liposarcoma. It covers the core mechanism of action, preclinical evidence, clinical trial data, and relevant experimental methodologies.
Executive Summary
Milademetan (formerly known as RAIN-32) is an orally bioavailable, selective small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction. In liposarcomas, particularly the well-differentiated and dedifferentiated subtypes, amplification of the MDM2 gene is a key oncogenic driver. This leads to the overexpression of the MDM2 protein, which in turn targets the tumor suppressor protein p53 for degradation. By inhibiting the MDM2-p53 interaction, Milademetan aims to restore p53 function, leading to cell cycle arrest and apoptosis in tumor cells. Clinical investigations have demonstrated promising anti-tumor activity in patients with dedifferentiated liposarcoma, prompting further late-stage clinical trials.
Mechanism of Action: The MDM2-p53 Axis
The tumor suppressor protein p53, often called the "guardian of the genome," plays a critical role in preventing cancer formation.[1] It responds to cellular stress by halting the cell cycle to allow for DNA repair or, if the damage is too severe, by inducing programmed cell death (apoptosis).[1] In many cancers, the function of p53 is abrogated through mutations in the TP53 gene. However, in a significant subset of tumors, including approximately 50% of all cancers, p53 remains wild-type but is functionally inactivated by other mechanisms.[2]
One of the primary mechanisms of p53 inactivation in the absence of mutation is through its interaction with MDM2.[1][2] MDM2 is an E3 ubiquitin ligase that binds to p53, promoting its nuclear export and targeting it for proteasomal degradation.[3] In dedifferentiated liposarcoma, the MDM2 gene is frequently amplified, leading to an overabundance of the MDM2 protein.[2][3] This excess MDM2 effectively neutralizes p53, allowing cancer cells to evade apoptosis and proliferate uncontrollably.[2]
Milademetan is designed to disrupt this interaction. By binding to MDM2 in the same pocket that p53 would normally occupy, Milademetan prevents the degradation of p53.[3] This leads to the accumulation of functional p53 in the nucleus, which can then activate its downstream target genes to induce cell cycle arrest and apoptosis in the cancerous cells.[1]
Preclinical and Clinical Investigations
Milademetan has undergone extensive preclinical and clinical evaluation to determine its safety and efficacy in liposarcoma and other solid tumors.
Preclinical Studies
In preclinical models, Milademetan has demonstrated potent, p53-dependent anti-tumor activity.
Table 1: Summary of Preclinical Data
| Model System | Key Findings |
| Cancer Cell Lines | Induced p53-dependent apoptosis in human cancer cell lines with wild-type TP53. |
| Xenograft Models | Demonstrated significant anti-tumor activity in xenograft models of tumors with functional, wild-type p53. |
Clinical Trials
A first-in-human Phase I study provided crucial data on the safety, pharmacokinetics, and preliminary efficacy of Milademetan in patients with advanced solid tumors, including a significant cohort with dedifferentiated liposarcoma.[4][5] This was followed by the MANTRA (Milademetan in Dedifferentiated Liposarcoma) clinical trial program.
Table 2: Phase I Clinical Trial Efficacy in Dedifferentiated Liposarcoma (DDLPS)
| Patient Cohort | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) |
| All DDLPS Patients (n=53) | 58.5% (95% CI: 44.1%–71.9%) | 7.2 months (95% CI: 3.8–10.1 months)[4] |
| DDLPS Patients on Recommended Schedule (n=16) | 62.0% (95% CI: 35.4%–84.8%) | 7.4 months (95% CI: 1.8–14.6 months)[4] |
Table 3: Common Grade 3/4 Drug-Related Adverse Events (Phase I)
| Adverse Event | All Patients (All Schedules) | Patients on Recommended Schedule |
| Thrombocytopenia | 29.0% | 15.0%[4][5] |
| Neutropenia | 15.0% | 5.0%[4][5] |
| Anemia | 13.1% | 0%[4][5] |
The MANTRA Phase III trial was a randomized, multicenter, open-label study designed to evaluate the efficacy and safety of Milademetan compared to the standard-of-care agent trabectedin (B1682994) in patients with unresectable or metastatic dedifferentiated liposarcoma who had progressed on prior therapies.[6][7]
Experimental Protocols and Methodologies
The clinical development of Milademetan has relied on specific methodologies for patient selection, treatment administration, and response evaluation.
Patient Selection Criteria (MANTRA-2 Phase II Trial)
-
Histology: Histologically or cytologically confirmed locally advanced, incurable, or metastatic solid tumors.
-
Genomic Status:
-
Wild-type TP53 status confirmed by local testing.
-
MDM2 amplification, defined as a copy number ≥ 12 or a 6-fold increase, confirmed by local testing.
-
-
Exclusion Criteria:
-
Well-differentiated/dedifferentiated liposarcomas, intimal sarcomas, or primary central nervous system tumors were excluded from this specific basket trial.
-
Prior treatment with an MDM2 inhibitor was not permitted.
-
Dosing and Administration
The recommended Phase II dose and schedule was determined to be 260 mg of Milademetan administered orally once daily on days 1 to 3 and 15 to 17 of a 28-day cycle.[4][5] This intermittent dosing schedule was found to mitigate dose-limiting hematologic toxicities, particularly thrombocytopenia, while maintaining clinical activity.[4][5]
Pharmacodynamic Assessments
-
p53 Pathway Activation: The activation of the p53 pathway was assessed by measuring the levels of downstream targets. In preclinical studies, this included the measurement of p21 and PUMA. In clinical settings, the serum levels of Macrophage Inhibitory Cytokine-1 (MIC-1), also known as Growth Differentiation Factor-15 (GDF-15), a secreted protein regulated by p53, were used as a pharmacodynamic biomarker.[8]
-
MDM2 Amplification and TP53 Status: Next-generation sequencing (NGS) assays were utilized for the central testing of MDM2 copy number and TP53 mutational status from tumor and/or blood samples.
Conclusion
Milademetan tosylate hydrate represents a targeted therapeutic approach for liposarcomas characterized by MDM2 amplification and wild-type TP53. By reactivating the p53 tumor suppressor pathway, it offers a promising mechanism-based treatment strategy. The clinical data to date, particularly from the Phase I study, have shown encouraging single-agent activity with a manageable safety profile using an intermittent dosing schedule. The outcomes of the MANTRA Phase III trial will be pivotal in determining the future role of Milademetan in the treatment landscape for dedifferentiated liposarcoma.
References
- 1. youtube.com [youtube.com]
- 2. medpagetoday.com [medpagetoday.com]
- 3. Phase I dose-escalation study of milademetan in patients with relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Phase 1 Clinical Data of Milademetan Published in Journal of Clinical Oncology | RAIN Stock News [stocktitan.net]
- 8. Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
Apoptosis Induction by Milademetan Tosylate Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milademetan tosylate hydrate (B1144303) (DS-3032b) is an orally bioavailable, potent, and selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1][2] In many cancers with wild-type TP53, the tumor suppressor protein p53 is inactivated through overexpression of its negative regulator, MDM2.[3][4] Milademetan tosylate hydrate disrupts the MDM2-p53 interaction, preventing the proteasomal degradation of p53.[4][5] This leads to the stabilization and activation of p53, restoring its tumor-suppressive functions, which include cell cycle arrest, senescence, and, most notably, the induction of apoptosis.[1][6] This technical guide provides an in-depth overview of the mechanism of apoptosis induction by this compound, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key signaling pathways.
Mechanism of Action: p53-Mediated Apoptosis
This compound functions by inhibiting the E3 ubiquitin ligase activity of MDM2, which targets p53 for degradation. By binding to MDM2, Milademetan prevents the ubiquitination of p53, leading to its accumulation and activation.[5] Activated p53 then acts as a transcription factor, upregulating the expression of several pro-apoptotic genes.[6] This transcriptional activation is a key mechanism through which Milademetan induces apoptosis in cancer cells with wild-type TP53.[7]
The p53-mediated apoptotic signaling cascade initiated by Milademetan involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key downstream targets of p53 that are upregulated following treatment with Milademetan include BAX, PUMA, and NOXA.[7][8][9]
-
BAX: A member of the Bcl-2 family, BAX translocates to the mitochondria upon activation, leading to the release of cytochrome c and the initiation of the caspase cascade.[10]
-
PUMA and NOXA: These BH3-only proteins are potent pro-apoptotic molecules that can directly activate BAX and BAK or inhibit anti-apoptotic Bcl-2 family members, thereby promoting mitochondrial outer membrane permeabilization.[9][11][12][13]
The culmination of this signaling is the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell, leading to apoptosis.
Preclinical Data
The pro-apoptotic and anti-proliferative effects of this compound have been demonstrated in various preclinical models.
In Vitro Efficacy:
Milademetan has shown potent anti-proliferative activity in a range of cancer cell lines, particularly those with wild-type TP53. The half-maximal inhibitory concentration (IC50) values highlight its efficacy at nanomolar concentrations.
| Cell Line (Cancer Type) | IC50 (nM) | Reference |
| SK-N-SH (Neuroblastoma) | 21.9 | [7] |
| SH-SY5Y (Neuroblastoma) | 17.7 | [7] |
| IMR-32 (Neuroblastoma) | 52.63 | [7] |
| IMR-5 (Neuroblastoma) | 25.7 | [7] |
| LAN-5 (Neuroblastoma) | 44.1 | [7] |
Studies have also shown that Milademetan treatment leads to a dose- and time-dependent increase in the expression of p53 target genes, including the pro-apoptotic proteins BAX and PUMA.[7][8]
Clinical Data
This compound has been evaluated in several clinical trials across a range of solid tumors and hematological malignancies. The data demonstrates its potential as a therapeutic agent, particularly in tumors with MDM2 amplification and wild-type TP53.
Phase I and II Clinical Trial Results:
| Cancer Type | Dosing Schedule | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Adverse Events (Grade 3/4) | Reference |
| Advanced Solid Tumors and Lymphomas | 260 mg QD (3 days on/11 days off) | 45.8% (Disease Control Rate) | 4.0 months | Thrombocytopenia (29.0%), Neutropenia (15.0%), Anemia (13.1%) | [14] |
| Dedifferentiated Liposarcoma | 260 mg QD (3 days on/11 days off) | 3.8% | 7.2 months | - | [14] |
| MDM2-amplified, TP53-wt Solid Tumors | - | 19.4% (6/31 patients with confirmed molecular testing) | 3.5 months | Thrombocytopenia, Neutropenia, Anemia, Leukopenia, Diarrhea | [8] |
| Japanese Patients with Solid Tumors | 90 mg QD (21 days on/7 days off) | 43.8% (Stable Disease) | - | Thrombocytopenia, Nausea | [15] |
Signaling Pathways and Experimental Workflows
Milademetan-Induced p53-Mediated Apoptosis Pathway
Caption: Milademetan inhibits MDM2, leading to p53 activation and apoptosis.
Experimental Workflow for Assessing Apoptosis
Caption: Workflow for evaluating Milademetan-induced apoptosis in vitro.
Experimental Protocols
Cell Viability (MTT) Assay for IC50 Determination
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line with wild-type TP53
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from nanomolar to micromolar. A vehicle control (medium with DMSO) should also be prepared.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.[16]
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][17]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Culture cells and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
Western Blotting for p53 and Pro-Apoptotic Proteins
This protocol is for detecting the expression levels of p53 and its downstream targets like BAX and PUMA.[10][18][19][20][21]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-BAX, anti-PUMA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control.[10][18][19][20][21]
Conclusion
This compound represents a promising therapeutic strategy for cancers with wild-type TP53 by reactivating the p53 tumor suppressor pathway. Its ability to induce apoptosis through the upregulation of pro-apoptotic genes like BAX and PUMA has been demonstrated in both preclinical and clinical settings. The methodologies and data presented in this guide provide a comprehensive resource for researchers and clinicians working on the development and application of MDM2 inhibitors in oncology. Further research will continue to elucidate the full potential of Milademetan, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P53 and BCL-2 family proteins PUMA and NOXA define competitive fitness in pluripotent cell competition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scientificarchives.com [scientificarchives.com]
- 12. Bax activation by the BH3-only protein Puma promotes cell dependence on antiapoptotic Bcl-2 family members - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BH3-Only Proapoptotic Bcl-2 Family Members Noxa and Puma Mediate Neural Precursor Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Bax Involvement in p53-Mediated Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Milademetan Tosylate Hydrate: A Technical Overview of Early-Phase Clinical Trial Results
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milademetan (B560421) (also known as RAIN-32) is an oral, potent, and selective small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein interaction.[1][2] In cancers with wild-type TP53, amplification of the MDM2 gene leads to overexpression of the MDM2 protein, which in turn leads to the degradation of the p53 tumor suppressor protein. By inhibiting the MDM2-p53 interaction, milademetan is designed to restore p53 function, leading to cell-cycle arrest and apoptosis in cancer cells.[1][3][4] This document provides a comprehensive summary of the early-phase clinical trial results for milademetan tosylate hydrate, focusing on quantitative data, experimental protocols, and key biological pathways.
Mechanism of Action: The MDM2-p53 Signaling Pathway
Milademetan's therapeutic rationale is centered on the reactivation of the p53 tumor suppressor pathway. In normal cells, MDM2 is a critical negative regulator of p53, targeting it for proteasomal degradation.[3][5] In certain cancers, MDM2 is amplified, leading to an overabundance of the MDM2 protein and subsequent inactivation of p53, even when the TP53 gene itself is not mutated.[1][6] Milademetan competitively binds to MDM2 at the p53-binding pocket, thereby preventing the interaction between MDM2 and p53. This disruption stabilizes p53, allowing it to accumulate and transcriptionally activate its downstream target genes, which ultimately results in cell cycle arrest and apoptosis.[3][5]
Early-Phase Clinical Trial Data
Milademetan has been evaluated in several early-phase clinical trials, including a Phase 1 dose-escalation study, the Phase 2 MANTRA-2 basket trial, and the Phase 3 MANTRA trial.
Table 1: Efficacy Results from Phase 1 and Phase 2 (MANTRA-2) Trials
| Clinical Trial | Patient Population | N | Objective Response Rate (ORR) | Best Overall Response | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| Phase 1 [2][7][8] | All Advanced Solid Tumors/Lymphomas | 107 | - | - | 45.8% (95% CI: 36.1-55.7) | 4.0 months (95% CI: 3.4-5.7) |
| Dedifferentiated Liposarcoma (DDLPS) | 53 | - | - | 58.5% (95% CI: 44.1-71.9) | 7.2 months (95% CI: 3.8-10.1) | |
| DDLPS (Recommended Phase 2 Dose) | 16 | - | - | 62.0% (95% CI: 35.4-84.8) | 7.4 months (95% CI: 1.8-14.6) | |
| MANTRA-2 (Phase 2) [1][6] | MDM2-amplified, TP53-WT Solid Tumors | 31 | 19.4% (6/31) | 1 confirmed PR (3.2%), 5 unconfirmed PRs | - | 3.5 months (95% CI: 1.8-3.7) |
Table 2: Topline Efficacy Results from the Phase 3 MANTRA Trial
| Clinical Trial | Patient Population | Treatment Arms | N | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) | p-value |
| MANTRA (Phase 3) [9][10] | Dedifferentiated Liposarcoma (DDLPS) | Milademetan | 87 | 3.6 months | 0.89 (95% CI: 0.61-1.29) | 0.53 |
| Trabectedin (B1682994) | 88 | 2.2 months |
Table 3: Common Treatment-Emergent Adverse Events (TEAEs) (Grade 3/4)
| Clinical Trial | Patient Population | Adverse Event | Milademetan Arm (%) | Trabectedin Arm (%) |
| Phase 1 (All Patients) [2] | Advanced Solid Tumors/Lymphomas | Thrombocytopenia | 29.0 | N/A |
| Neutropenia | 15.0 | N/A | ||
| Anemia | 13.1 | N/A | ||
| MANTRA (Phase 3) | Dedifferentiated Liposarcoma (DDLPS) | Thrombocytopenia | 39.5 | Not Reported |
| Neutropenia | 25.5 | Not Reported | ||
| Anemia | 18.6 | Not Reported |
Experimental Protocols
Phase 1 Dose-Escalation and Expansion Study (NCT01877382)
-
Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) and schedule of milademetan, and to evaluate its safety, pharmacokinetics, and preliminary efficacy.[7][8][11]
-
Patient Population: Patients with advanced solid tumors or lymphomas. A dose-expansion cohort focused on patients with dedifferentiated liposarcoma.[2][7]
-
Methodology: This was a first-in-human, open-label, dose-escalation and dose-expansion study.[2][7] Patients received milademetan orally once daily across four different schedules in 28-day cycles:
-
Dose Escalation: Doses ranged from 15 mg to 340 mg once daily.[2]
-
Primary Outcome Measures: Incidence of dose-limiting toxicities (DLTs).
-
Secondary Outcome Measures: Tumor response, pharmacokinetics, and pharmacodynamics.
-
Results: The recommended Phase 2 dose and schedule was determined to be 260 mg once daily on days 1-3 and 15-17 every 28 days.[2][7] This intermittent dosing schedule was found to mitigate dose-limiting hematologic toxicities while maintaining efficacy.[2][7]
Phase 2 MANTRA-2 Basket Study (NCT05012397)
-
Objective: To evaluate the safety and efficacy of milademetan in patients with advanced or metastatic solid tumors with MDM2 gene amplification (copy number ≥ 8) and wild-type TP53.[1][12]
-
Patient Population: Patients with various advanced solid tumors refractory to standard therapy, harboring MDM2 amplification and wild-type TP53.[1][12] The most common malignancies included biliary tract, sarcoma, and breast cancer.[1]
-
Methodology: This was a multicenter, single-arm, open-label basket study.[12] Patients received milademetan at the recommended Phase 2 dose of 260 mg orally once daily on days 1-3 and 15-17 of each 28-day cycle.[1]
-
Primary Outcome Measure: Objective Response Rate (ORR).[1][6]
-
Secondary Outcome Measures: Progression-Free Survival (PFS) and adverse events.[1][6]
Phase 3 MANTRA Registrational Trial (NCT04979442)
-
Objective: To compare the efficacy and safety of milademetan versus trabectedin in patients with unresectable or metastatic dedifferentiated liposarcoma.[10][13]
-
Patient Population: Patients aged 18 years or older with histologically confirmed unresectable or metastatic DDLPS.[10]
-
Methodology: This was a randomized, multicenter, open-label, registrational trial.[10][13] Patients were randomized 1:1 to receive either:
-
Primary Outcome Measure: Progression-Free Survival (PFS) by blinded independent central review.[9][13]
-
Secondary Outcome Measures: Overall survival, investigator-assessed PFS, ORR, duration of response, disease control rate, safety, and patient-reported outcomes.[10][13]
-
Results: The trial did not meet its primary endpoint of a statistically significant improvement in PFS for milademetan compared to trabectedin.[9][10]
Conclusion
Early-phase clinical trials of milademetan have established a manageable safety profile and demonstrated preliminary antitumor activity in patients with MDM2-amplified, TP53 wild-type solid tumors, particularly in dedifferentiated liposarcoma. The Phase 1 study successfully identified an intermittent dosing schedule that mitigated hematologic toxicity. While the Phase 2 MANTRA-2 trial showed promising responses in a basket population, the Phase 3 MANTRA trial in DDLPS did not meet its primary endpoint for progression-free survival when compared to the standard of care. These findings suggest that while milademetan can achieve responses, they may be short-lived in some refractory solid tumors.[1][6] Future research may focus on combination strategies and further biomarker refinement to enhance the durability of clinical benefit.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MDM2 Inhibitor Milademetan in Advanced Liposarcoma, Solid Tumors, or Lymphomas - The ASCO Post [ascopost.com]
- 3. m.youtube.com [m.youtube.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Press Release: Rain Oncology Announces Topline Results from Phase 3 MANTRA Trial of Milademetan for the Treatment of Dedifferentiated Liposarcoma [rainoncology.com]
- 10. onclive.com [onclive.com]
- 11. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Phase 2 Basket Study of Milademetan in Advanced/Metastatic Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 13. targetedonc.com [targetedonc.com]
Methodological & Application
Application Notes and Protocols: In Vitro Evaluation of Milademetan Tosylate Hydrate
Introduction
Milademetan (B560421) (also known as RAIN-32 or DS-3032b) is an orally available, potent, and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 interaction.[1][2][3] In many cancers that retain wild-type (WT) TP53, the tumor suppressor functions of the p53 protein are abrogated by overexpression of its negative regulator, MDM2.[4][5] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1][6] Cancers with MDM2 gene amplification exhibit high levels of MDM2 protein, leading to a p53-null phenotype despite the presence of a functional TP53 gene.[1][7] Milademetan tosylate acts by binding to MDM2, which prevents its interaction with p53.[2] This inhibition stabilizes p53, restoring its transcriptional activity, which in turn leads to cell-cycle arrest and apoptosis in tumor cells.[2][5] These application notes provide detailed protocols for key in vitro assays to characterize the activity of Milademetan.
Mechanism of Action: The MDM2-p53 Signaling Pathway
Milademetan's therapeutic strategy is centered on reactivating the p53 tumor suppressor pathway. In cancer cells with amplified MDM2 and wild-type p53, MDM2 continuously binds to p53, tagging it for destruction by the proteasome. Milademetan physically obstructs this interaction, allowing p53 levels to rise, which then activates downstream target genes like p21 (leading to cell cycle arrest) and PUMA (promoting apoptosis).[1][7]
Quantitative In Vitro Antiproliferative Activity
Milademetan demonstrates potent antiproliferative activity in cancer cell lines characterized by MDM2 amplification and wild-type TP53 status.[1] Conversely, it is largely ineffective in cell lines with mutated TP53, highlighting its specific on-target activity.[1]
| Cell Line | Cancer Type | TP53 Status | MDM2 Status | Antiproliferative IC₅₀ (nmol/L) |
| Sensitive Lines | ||||
| SJSA1 | Osteosarcoma | Wild-Type | Amplified | < 100[1] |
| 93T449 | Liposarcoma | Wild-Type | Amplified | < 100[1] |
| 94T778 | Liposarcoma | Wild-Type | Amplified | < 100[1] |
| JAR | Placenta Choriocarcinoma | Wild-Type | Amplified | < 100[1] |
| CCFSTTG1 | Astrocytoma | Wild-Type | Amplified | < 100[1] |
| Resistant Lines | ||||
| QGP1 | Pancreas | Mutated | Amplified | Ineffective[1] |
| NCIN87 | Gastric | Mutated | Amplified | Ineffective[1] |
| NCIH2126 | Lung | Mutated | Amplified | Ineffective[1] |
| KYSE70 | Esophageal | Mutated | Amplified | Ineffective[1] |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (Luminescent)
This protocol is based on the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active, viable cells.[1]
Principle: The assay reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present. A decrease in ATP is indicative of cytotoxicity or cytostasis.
Materials:
-
MDM2-amplified, TP53-WT cell lines (e.g., SJSA1)
-
Appropriate cell culture medium and supplements
-
Milademetan tosylate hydrate, dissolved in DMSO
-
Opaque-walled 384-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (e.g., Promega, G9243)
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Cell Plating: Seed cells in an opaque-walled 384-well plate at a predetermined optimal density in 50 µL of culture medium. Incubate overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Addition: Prepare a serial dilution of Milademetan in culture medium. Add the desired final concentrations of the compound to the wells. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.[1]
-
Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature before use. Mix to form the CellTiter-Glo® Reagent.
-
Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 50 µL).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a multimode plate reader.[1]
Data Analysis:
-
Normalize the raw luminescence data to the vehicle-treated control wells (representing 100% viability).
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to calculate the IC₅₀ value, which is the concentration of Milademetan that inhibits 50% of cell viability.[1]
Protocol 2: p53 Target Gene Expression Analysis (RT-qPCR)
Principle: To confirm that Milademetan activates the p53 pathway, this assay measures the mRNA expression levels of known p53 target genes, such as p21 (CDKN1A) and PUMA (BBC3).[1][7] An increase in the expression of these genes indicates successful p53 reactivation.
Materials:
-
SJSA1 cells or other responsive cell lines
-
6-well tissue culture plates
-
This compound
-
TRIzol™ Reagent or other RNA extraction kit
-
High-Capacity cDNA Reverse Transcription Kit
-
qPCR Master Mix (e.g., SYBR™ Green)
-
Primers for target genes (p21, PUMA) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Seed SJSA1 cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of Milademetan (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 6, 12, or 24 hours).
-
RNA Extraction: Lyse the cells directly in the wells using an RNA lysis buffer and purify total RNA according to the manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions in triplicate for each sample and primer set. Each reaction should contain cDNA template, forward and reverse primers, and qPCR master mix.
-
Data Acquisition: Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol.
Data Analysis:
-
Calculate the cycle threshold (Ct) for each reaction.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCt method.
Protocol 3: Apoptosis Assay (Caspase-3/7 Activity)
Principle: Apoptosis, or programmed cell death, is a key outcome of p53 activation. This is often executed by caspases. This assay measures the activity of the executioner caspases, caspase-3 and caspase-7, as a direct indicator of apoptosis.[1][7]
Materials:
-
Responsive cell lines (e.g., SJSA1)
-
Opaque-walled 96-well or 384-well plates
-
This compound
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Cell Plating and Treatment: Plate and treat cells with Milademetan as described in the cell viability protocol (Protocol 1), typically for 24 to 48 hours.
-
Reagent Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add the reagent to each well in a 1:1 ratio with the culture medium volume.
-
Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of caspase-3/7 activity.
Data Analysis:
-
Subtract the background luminescence (from no-cell control wells).
-
Express the results as fold-change in caspase activity relative to the vehicle-treated control cells.
Logical Framework for Milademetan's Anticancer Effect
The efficacy of Milademetan is predicated on a specific molecular profile within the cancer cell: the presence of wild-type TP53 and the amplification of the MDM2 gene. This creates a state of oncogene addiction where the cell's survival is dependent on the continued suppression of p53 by overexpressed MDM2, making it highly vulnerable to MDM2 inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. google.com [google.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase I dose-escalation study of milademetan in patients with relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Milademetan Tosylate Hydrate: Application Notes and Protocols for Preclinical Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milademetan (B560421) (also known as RAIN-32 or DS-3032b) is an orally available, potent, and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) protein.[1][2] In cancer cells with wild-type TP53, the overexpression or amplification of MDM2, an E3 ubiquitin ligase, leads to the degradation of the p53 tumor suppressor protein.[3] By inhibiting the MDM2-p53 interaction, milademetan stabilizes p53, leading to the restoration of its transcriptional activity.[1][4] This reactivation of p53 can induce cell-cycle arrest, apoptosis, and senescence in tumor cells, making it a promising therapeutic strategy for various cancers harboring a wild-type TP53 gene and MDM2 amplification.[3][5] These application notes provide a summary of preclinical data and detailed protocols for conducting animal model studies with milademetan tosylate hydrate (B1144303) to evaluate its anti-tumor efficacy and pharmacodynamic effects.
Mechanism of Action: The MDM2-p53 Axis
Milademetan functions by disrupting the negative regulatory feedback loop between MDM2 and p53. In many tumors with wild-type TP53, the function of p53 is abrogated by the overexpression of MDM2. Milademetan binds to MDM2, preventing it from targeting p53 for proteasomal degradation. This leads to the accumulation of p53 in the cell nucleus, where it can act as a transcription factor to upregulate target genes such as CDKN1A (encoding p21) and PUMA, which in turn mediate cell cycle arrest and apoptosis, respectively.[3][5]
Data Presentation: In Vivo Efficacy of Milademetan
The following table summarizes the anti-tumor activity of milademetan in various patient-derived xenograft (PDX) models. Tumor Growth Inhibition (TGI) is a key metric for assessing efficacy.
| Tumor Model (PDX) | Cancer Type | Mouse Strain | Milademetan Dose (mg/kg, daily) | Tumor Growth Inhibition (TGI) (%) | Reference |
| ST-02-0075 | Gastric Adenocarcinoma | BALB/c nude | 25 | 67.0 | [3] |
| ST-02-0075 | Gastric Adenocarcinoma | BALB/c nude | 50 | 130.4 | [3] |
| ST-02-0075 | Gastric Adenocarcinoma | BALB/c nude | 100 | 130.8 | [3] |
| LU-01-0448 | Lung Adenocarcinoma | BALB/c nude | 100 | Not specified, induced antitumor activity | [6] |
| LD1-0025-217643 | Lung Adenocarcinoma | BALB/c nude | 100 | Not specified, induced antitumor activity | [6] |
| LD1-0025-217621 | Lung Adenocarcinoma | BALB/c nude | 50 | Not specified, induced antitumor activity | [6] |
| MKL-1 Xenograft | Merkel Cell Carcinoma | NSG | Dose-dependent response | Not specified, significant inhibition | [7] |
| DFMC-33043 PDX | Merkel Cell Carcinoma | NSG | Not specified | Significantly inhibited tumor growth | [7] |
Experimental Protocols
General Workflow for In Vivo Efficacy Studies
The following diagram outlines the typical workflow for assessing the efficacy of milademetan in a preclinical setting.
References
- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 4. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Milademetan Tosylate Hydrate in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milademetan (also known as DS-3032b or RAIN-32) is an orally active, potent, and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 interaction.[1][2][3] By disrupting this interaction, Milademetan prevents the MDM2-mediated degradation of the tumor suppressor protein p53, leading to the restoration of p53 activity.[4] This reactivation of p53 can induce cell cycle arrest, senescence, and apoptosis in cancer cells with wild-type TP53.[1][3] These application notes provide a comprehensive overview of the dosing and administration of Milademetan tosylate hydrate (B1144303) in preclinical murine models based on available research.
Mechanism of Action: MDM2-p53 Signaling Pathway
Under normal physiological conditions, MDM2 acts as a primary negative regulator of p53 by binding to it and promoting its ubiquitination and subsequent proteasomal degradation. In many cancers with wild-type TP53, MDM2 is amplified, leading to excessive p53 degradation and allowing cancer cells to evade apoptosis. Milademetan tosylate hydrate competitively binds to the p53-binding pocket of MDM2, thereby inhibiting the MDM2-p53 interaction. This stabilizes p53, allowing it to accumulate in the nucleus, where it can transcriptionally activate its target genes, such as CDKN1A (p21) and PUMA, resulting in cell cycle arrest and apoptosis.[2]
Caption: MDM2-p53 signaling pathway and the mechanism of action of Milademetan.
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical studies on the administration of this compound in mice.
Table 1: In Vivo Efficacy of Milademetan in Murine Xenograft and PDX Models
| Tumor Model | Mouse Strain | Dose (mg/kg) | Administration Route | Dosing Schedule | Outcome | Reference |
| Neuroblastoma (SH-SY5Y Xenograft) | Nude | 50 | Oral Gavage | 4 days on, 2 days off for 30 days | Delayed tumor growth, prolonged survival | [1] |
| Gastric Adenocarcinoma (ST-02-0075 PDX) | BALB/c Nude | 25, 50, 100 | Oral Gavage | Daily | Dose-dependent tumor regression (TGI: 67%, 130.4%, 130.8% respectively) | [2] |
| Lung Adenocarcinoma (LU-01-0448 PDX) | BALB/c Nude | 50, 100 | Oral Gavage | Daily | Significant tumor regression (TGI: 73.1% at 50 mg/kg, 110.7% at 100 mg/kg) | [2] |
| Lung Adenocarcinoma (LD1-0025-217643 PDX) | BALB/c Nude | 50 | Oral Gavage | Daily | Significant tumor regression (TGI: 85.4%) | [2] |
| Lung Adenocarcinoma (LD1-0025-217621 PDX) | BALB/c Nude | 100 | Oral Gavage | Daily | Significant tumor regression (TGI: 171.1%) | [2] |
| Merkel Cell Carcinoma (MKL-1 Xenograft) | NSG | Not specified | Oral Gavage | Once daily | Dose-dependent tumor growth inhibition | [5] |
| Merkel Cell Carcinoma (DFMC-33043 PDX) | NSG | Not specified | Oral Gavage | Once daily | Significant tumor growth inhibition | [5] |
TGI: Tumor Growth Inhibition
Table 2: Tolerability of Milademetan in Mice
| Mouse Strain | Maximum Tolerated Dose (mg/kg) | Administration Route | Dosing Schedule | Reference |
| NSG | 100 | Oral Gavage | Once daily | [5] |
Experimental Protocols
Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Protocol:
-
Vehicle Preparation: Prepare the vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3]
-
In a sterile container, first mix the DMSO and PEG300.
-
Add Tween 80 to the DMSO/PEG300 mixture and vortex thoroughly.
-
Add the sterile saline to the mixture and vortex until a clear, homogeneous solution is formed.
-
-
Drug Formulation:
-
Calculate the required amount of this compound based on the desired final concentration and the total volume needed for the study cohort.
-
Weigh the calculated amount of this compound powder.
-
Dissolve the powder in the prepared vehicle. Sonication may be required to achieve complete dissolution.[3]
-
The final concentration should be such that the required dose can be administered in a volume of approximately 10 ml/kg body weight.
-
-
Storage: The formulated drug solution should be stored according to the manufacturer's recommendations, typically protected from light. Prepare fresh solutions as needed for optimal stability.
Experimental Workflow for a Xenograft Tumor Model Study
Caption: A typical experimental workflow for a mouse xenograft tumor model study.
Protocol for Xenograft Tumor Implantation and Monitoring
Materials:
-
Appropriate cancer cell line (e.g., SH-SY5Y for neuroblastoma)[1]
-
Matrigel (optional, but often used to support initial tumor growth)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal scale
Protocol:
-
Cell Preparation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 10^7 cells/100 µL).
-
-
Tumor Implantation:
-
Anesthetize the mouse using an approved method.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice regularly as an indicator of overall health and treatment toxicity.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and control (vehicle) groups.
-
Administer this compound or vehicle according to the planned dosing schedule via oral gavage.
-
-
Endpoint and Analysis:
-
Continue treatment and monitoring until the pre-defined study endpoint is reached (e.g., maximum tumor size, signs of morbidity).
-
At the endpoint, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).
-
Protocol for Oral Gavage Administration in Mice
Materials:
-
Formulated this compound solution
-
Appropriately sized oral gavage needle (flexible or stainless steel with a ball tip)
-
Syringe
Protocol:
-
Animal Restraint: Securely restrain the mouse to immobilize its head and body. Proper restraint is crucial to prevent injury to the animal and the administrator.
-
Gavage Needle Insertion:
-
Measure the gavage needle from the corner of the mouse's mouth to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus.
-
Ensure the needle enters the esophagus and not the trachea. If any resistance is met, or the animal shows signs of distress, withdraw the needle and re-attempt.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the drug solution.
-
-
Post-Administration Monitoring:
-
Carefully withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Conclusion
This compound has demonstrated significant antitumor activity in various preclinical mouse models of cancers with wild-type TP53. The oral bioavailability of this compound makes it suitable for administration via gavage. The provided protocols and data serve as a guide for researchers to design and execute in vivo studies to further evaluate the therapeutic potential of Milademetan. Adherence to proper animal handling and experimental procedures is essential for obtaining reliable and reproducible results.
References
Application Notes and Protocols: Preclinical Pharmacokinetics of Milademetan Tosylate Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milademetan (also known as RAIN-32 and formerly DS-3032) is an orally bioavailable, potent, and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) protein. By disrupting the interaction between MDM2 and the tumor suppressor protein p53, Milademetan is designed to restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells that retain wild-type TP53. These application notes provide an overview of the preclinical evaluation of Milademetan, with a focus on its mechanism of action and the methodologies for assessing its pharmacokinetic properties in preclinical models.
Mechanism of Action: The MDM2-p53 Signaling Pathway
Milademetan's therapeutic potential is rooted in its ability to inhibit the MDM2 E3 ubiquitin ligase, which targets the p53 tumor suppressor for proteasomal degradation.[1] In many cancers with wild-type TP53, the function of p53 is abrogated by the overexpression of MDM2.[1] Milademetan occupies the p53-binding pocket of MDM2, thereby preventing the MDM2-p53 interaction. This restores p53 stability and activity, allowing it to transcriptionally activate downstream target genes such as CDKN1A (p21) and PUMA, which in turn mediate cell-cycle arrest and apoptosis, respectively.
Preclinical Pharmacokinetic Data
Detailed quantitative pharmacokinetic (PK) parameters for Milademetan in preclinical animal models are not extensively available in the public domain literature. Preclinical studies have been conducted to support clinical development, but specific values for Cmax, Tmax, AUC, bioavailability, and half-life in species such as mice, rats, or monkeys have not been published in the reviewed literature. For illustrative purposes, the following tables provide a template for how such data would be presented.
Table 1: Template for Single-Dose Oral Pharmacokinetic Parameters of Milademetan in Preclinical Models
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T½ (hr) | F (%) |
| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; T½: Elimination half-life; F: Bioavailability. Note: Values are placeholders. |
Table 2: Template for Single-Dose Intravenous Pharmacokinetic Parameters of Milademetan in Preclinical Models
| Species | Dose (mg/kg) | C₀ (ng/mL) | AUC (ng·hr/mL) | CL (mL/min/kg) | Vd (L/kg) | T½ (hr) |
| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available | |
| C₀: Initial plasma concentration; AUC: Area under the plasma concentration-time curve; CL: Clearance; Vd: Volume of distribution; T½: Elimination half-life. Note: Values are placeholders. |
Experimental Protocols
While specific, detailed protocols for Milademetan's preclinical pharmacokinetic studies are not publicly available, a general methodology can be outlined based on standard practices in drug development. The following protocols are representative examples for conducting such studies.
Protocol 1: Preclinical In Vivo Efficacy Assessment in Xenograft Models
This protocol describes a general workflow for evaluating the anti-tumor activity of Milademetan in mouse xenograft models, based on published preclinical studies.[2]
Materials:
-
MDM2-amplified, TP53 wild-type human cancer cell lines (e.g., SJSA-1 osteosarcoma).
-
Immunocompromised mice (e.g., athymic nude mice).
-
Milademetan tosylate hydrate.
-
Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose).
-
Calipers for tumor measurement.
-
Standard animal housing and care facilities.
Procedure:
-
Tumor Cell Implantation: Human cancer cells are harvested during their exponential growth phase and implanted subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: Milademetan is administered orally by gavage at specified doses (e.g., 25, 50, or 100 mg/kg) and schedules (e.g., daily).[2] The control group receives the vehicle only.
-
Monitoring: Tumor dimensions and body weight are measured regularly (e.g., twice weekly). Animal health is monitored daily.
-
Endpoint: The study is concluded when tumors in the control group reach a specified maximum size, or after a predetermined duration.
-
Analysis: Tumor growth inhibition (TGI) is calculated to determine efficacy. Tumors may be excised for pharmacodynamic biomarker analysis (e.g., p21 levels).
Protocol 2: Representative Oral Pharmacokinetic Study in Rodents
This protocol provides a general framework for a single-dose oral pharmacokinetic study.
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of Milademetan following oral administration in rats.
Materials:
-
Male Sprague-Dawley rats (cannulated, if serial sampling is desired).
-
This compound.
-
Formulation vehicle.
-
Anticoagulant (e.g., K2EDTA).
-
Centrifuge, pipettes, and storage tubes.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Animal Preparation: Rats are fasted overnight prior to dosing but have free access to water.
-
Dosing: A single oral dose of Milademetan, formulated in a suitable vehicle, is administered via gavage.
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma. The plasma is then transferred to clean tubes and stored frozen (e.g., -80°C) until analysis.
-
Bioanalysis: Plasma concentrations of Milademetan are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine parameters such as Cmax, Tmax, AUC, and T½.
Conclusion
Milademetan has demonstrated promising preclinical activity in various cancer models with MDM2 amplification and wild-type TP53. While detailed public data on its preclinical pharmacokinetics are limited, the established mechanism of action and general methodologies for its evaluation provide a solid foundation for further research. The protocols and templates provided herein are intended to guide researchers in designing and interpreting studies aimed at further elucidating the pharmacokinetic and pharmacodynamic properties of this targeted therapeutic agent.
References
Application Notes and Protocols for Biomarker Analysis of Response to Milademetan Tosylate Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milademetan (B560421) tosylate hydrate (B1144303) is an orally administered, selective inhibitor of the murine double minute 2 (MDM2) protein.[1] Its mechanism of action involves disrupting the interaction between MDM2 and the tumor suppressor protein p53.[1][2] In cancer cells with wild-type TP53, MDM2 is often overexpressed, leading to the degradation of p53 and allowing for uncontrolled cell proliferation.[3] By inhibiting the MDM2-p53 interaction, milademetan stabilizes p53, leading to the restoration of its transcriptional activity.[1] This, in turn, induces cell cycle arrest, apoptosis, and senescence in malignant cells.[4][5] Clinical and preclinical studies have demonstrated the anti-tumor activity of milademetan in various cancers, particularly in solid tumors and hematological malignancies that harbor a wild-type TP53 gene and amplification of the MDM2 gene.[6][7][8]
These application notes provide a comprehensive overview of the key biomarkers for predicting and monitoring the response to milademetan tosylate hydrate. Detailed protocols for the essential experimental procedures are also included to guide researchers in the accurate assessment of these biomarkers.
Predictive Biomarkers of Response
The selection of patients most likely to respond to milademetan therapy is crucial for clinical success. The primary predictive biomarkers are the genetic status of MDM2 and TP53.
-
MDM2 Gene Amplification: Amplification of the MDM2 gene, located on chromosome 12q15, is a key predictive biomarker for sensitivity to milademetan.[6][9] This amplification leads to overexpression of the MDM2 protein, creating a dependency on this pathway for cancer cell survival.[3]
-
TP53 Wild-Type Status: The efficacy of milademetan is dependent on a functional p53 protein. Therefore, tumors must have a wild-type (non-mutated) TP53 gene for the drug to exert its therapeutic effect.[10][11]
Table 1: Summary of Clinical Trial Data on Milademetan Response by Biomarker Status
| Clinical Trial Phase | Cancer Type(s) | Biomarker Status | Number of Evaluable Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Phase II (MANTRA-2) | Advanced Solid Tumors | MDM2 amplified, TP53 wild-type | 31 | 19.4% (6/31) best overall response (3.2% confirmed) | 3.5 months |
| Phase Ib/II | Intimal Sarcoma | MDM2 amplified, TP53 wild-type | 10 | 20% (2/10) with durable responses | Not Reported |
| Phase I | Advanced Solid Tumors/Lymphomas | Not specified for all cohorts | 107 (all cohorts) | 45.8% disease control rate | 4.0 months |
Data compiled from multiple sources.[4][7][8][12]
Pharmacodynamic Biomarkers
Pharmacodynamic biomarkers are useful for confirming target engagement and monitoring the biological activity of milademetan in patients.
-
p53, p21, and MDM2 Protein Expression: An increase in the expression of p53 and its downstream targets, such as the cyclin-dependent kinase inhibitor p21, and a feedback-induced increase in MDM2 expression in tumor tissue can indicate effective target engagement by milademetan.[13]
-
Serum GDF15 and MIC-1: Growth differentiation factor 15 (GDF15), also known as macrophage inhibitory cytokine 1 (MIC-1), is a secreted protein and a downstream target of p53.[14][15] Elevated serum levels of GDF15/MIC-1 can serve as a non-invasive pharmacodynamic biomarker of p53 activation.[14][16][17]
Signaling Pathway and Experimental Workflow
Caption: Milademetan's mechanism of action in cancer cells with MDM2 amplification.
Caption: Workflow for the analysis of predictive biomarkers for milademetan response.
Experimental Protocols
Protocol 1: Detection of MDM2 Gene Amplification by Fluorescence In Situ Hybridization (FISH)
Objective: To determine the copy number of the MDM2 gene in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Materials:
-
FFPE tissue sections (4-5 µm thick) on positively charged slides
-
Vysis LSI MDM2 (12q15) SpectrumOrange probe and CEP 12 (12p11.1-q11.1) SpectrumGreen probe (Abbott Molecular)
-
Deparaffinization solutions (Xylene or equivalent)
-
Ethanol (B145695) series (100%, 85%, 70%)
-
Pretreatment solution (e.g., Vysis Paraffin Pretreatment Kit)
-
Protease solution (e.g., Pepsin)
-
Hybridization buffer
-
DAPI counterstain
-
Fluorescence microscope with appropriate filters
Procedure:
-
Deparaffinization and Dehydration:
-
Immerse slides in xylene for 10 minutes (repeat twice).
-
Rehydrate slides through a series of ethanol washes: 100% for 5 minutes (repeat twice), 85% for 5 minutes, and 70% for 5 minutes.
-
Wash slides in distilled water for 5 minutes.
-
-
Pretreatment:
-
Immerse slides in a pretreatment solution at 80°C for 30 minutes.
-
Wash slides in distilled water for 3 minutes.
-
-
Protease Digestion:
-
Immerse slides in protease solution at 37°C for 10-30 minutes (optimize time for tissue type).
-
Wash slides in distilled water for 5 minutes.
-
-
Probe Preparation and Hybridization:
-
Prepare the probe mixture according to the manufacturer's instructions.
-
Apply the probe mixture to the tissue section and cover with a coverslip.
-
Denature the probe and target DNA by incubating at 75°C for 5 minutes.
-
Hybridize overnight at 37°C in a humidified chamber.
-
-
Post-Hybridization Washes:
-
Carefully remove the coverslip.
-
Wash slides in a post-hybridization wash buffer at 72°C for 2 minutes.
-
Wash slides in a second wash buffer at room temperature for 1 minute.
-
-
Counterstaining and Mounting:
-
Apply DAPI counterstain to the slides and incubate for 10 minutes in the dark.
-
Mount the slides with an anti-fade mounting medium.
-
-
Analysis:
-
Examine the slides using a fluorescence microscope.
-
Score a minimum of 50 non-overlapping tumor cell nuclei.
-
Count the number of red (MDM2) and green (CEP 12) signals in each nucleus.
-
Calculate the MDM2/CEP 12 ratio. An MDM2/CEP 12 ratio ≥ 2.0 is generally considered amplification.[18]
-
Protocol 2: TP53 Mutation Analysis by Next-Generation Sequencing (NGS)
Objective: To identify mutations in the coding region of the TP53 gene.
Materials:
-
FFPE tumor tissue sections or extracted genomic DNA
-
DNA extraction kit suitable for FFPE tissue
-
Qubit or other DNA quantification system
-
Targeted NGS panel covering all coding exons of TP53 (e.g., Illumina TruSeq Custom Amplicon, ArcherDx VariantPlex)
-
NGS instrument (e.g., Illumina MiSeq/NextSeq)
-
Bioinformatics pipeline for data analysis
Procedure:
-
DNA Extraction and Quantification:
-
Extract genomic DNA from FFPE tissue sections using a specialized kit.
-
Quantify the extracted DNA and assess its quality.
-
-
Library Preparation:
-
Prepare sequencing libraries using a targeted TP53 NGS panel according to the manufacturer's protocol. This typically involves PCR amplification of the target regions and ligation of sequencing adapters.
-
-
Sequencing:
-
Sequence the prepared libraries on an NGS instrument.
-
-
Data Analysis:
-
Align the sequencing reads to the human reference genome.
-
Perform variant calling to identify single nucleotide variants (SNVs), insertions, and deletions (indels) within the TP53 gene.
-
Annotate the identified variants to determine their potential pathogenicity.
-
A tumor is considered TP53 wild-type if no pathogenic or likely pathogenic mutations are detected.
-
Protocol 3: Immunohistochemistry (IHC) for p53, p21, and MDM2
Objective: To assess the protein expression of p53, p21, and MDM2 in FFPE tumor tissue.
Materials:
-
FFPE tissue sections (4-5 µm thick)
-
Primary antibodies:
-
Anti-p53 (e.g., clone DO-7)
-
Anti-p21 (e.g., clone EA10)
-
Anti-MDM2 (e.g., clone IF2)
-
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Detection system (e.g., HRP-polymer-based)
-
DAB chromogen
-
Hematoxylin counterstain
-
Automated staining platform or manual staining supplies
Procedure:
-
Deparaffinization and Rehydration:
-
Perform as described in the FISH protocol.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using an appropriate buffer and method (e.g., pressure cooker, water bath).
-
-
Blocking:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific protein binding with a protein block solution.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary antibody at the optimal dilution and time (typically 30-60 minutes at room temperature).
-
-
Detection:
-
Apply the secondary antibody and polymer-HRP conjugate according to the detection system protocol.
-
-
Chromogen and Counterstaining:
-
Apply DAB chromogen to visualize the antibody staining.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through an ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope.
-
Score the percentage of positive tumor cells and the staining intensity.
-
p53: Nuclear staining. Overexpression can be indicative of a missense mutation, while complete absence can suggest a truncating mutation or deletion. Wild-type p53 typically shows weak, heterogeneous staining.
-
p21: Nuclear staining. Increased expression following milademetan treatment indicates p53 activation.
-
MDM2: Nuclear and/or cytoplasmic staining. High expression is expected in MDM2-amplified tumors.
-
Conclusion
The analysis of MDM2 gene amplification and TP53 mutation status are critical for identifying patients who are most likely to benefit from treatment with this compound. Pharmacodynamic biomarkers such as p21 and GDF15/MIC-1 can provide valuable information on target engagement and biological response. The protocols outlined in these application notes provide a framework for the standardized assessment of these biomarkers, which is essential for both clinical practice and drug development. Adherence to validated and standardized laboratory procedures is crucial for the accurate and reliable determination of biomarker status.
References
- 1. MDM2 Amplification by FISH | UCSF Health Center for Clinical Genetics and Genomics [genomics.ucsf.edu]
- 2. researchgate.net [researchgate.net]
- 3. Immunohistochemical detection of bcl2, p53, mdm2 and p21/waf1 proteins in small-cell lung carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ericll.org [ericll.org]
- 6. MDM2 Amplification by FISH | MLabs [mlabs.umich.edu]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. genomeme.ca [genomeme.ca]
- 10. oncology.testcatalog.org [oncology.testcatalog.org]
- 11. oncology.labcorp.com [oncology.labcorp.com]
- 12. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 13. Discriminating functional and non-functional p53 in human tumours by p53 and MDM2 immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Pharmacokinetic–pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Growth/Differentiation Factor-15 (GDF-15): From Biomarker to Novel Targetable Immune Checkpoint [frontiersin.org]
- 17. Macrophage inhibitory cytokine-1 (MIC-1/GDF15): a new marker of all-cause mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. FISH Diagnostic Assessment of MDM2 Amplification in Liposarcoma: Potential Pitfalls and Troubleshooting Recommendations | MDPI [mdpi.com]
Application Notes and Protocols: Western Blot Analysis of p53 Activation by Milademetan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milademetan (also known as RAIN-32 or DS-3032) is a potent and selective, orally available small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 interaction.[1][2][3] In normal, unstressed cells, MDM2 acts as a key negative regulator of the p53 tumor suppressor protein.[4][5] As an E3 ubiquitin ligase, MDM2 targets p53 for proteasomal degradation, thereby maintaining low intracellular levels of p53.[3][4][5] Many human cancers that retain wild-type TP53 exhibit an overexpression of MDM2, leading to the functional inactivation of p53 and promoting cancer cell survival and proliferation.[1][6]
Milademetan is designed to disrupt the binding of MDM2 to p53.[3][4] This inhibition prevents the degradation of p53, leading to its accumulation and stabilization.[5] Activated p53 can then function as a transcription factor, upregulating the expression of target genes involved in cell-cycle arrest (e.g., CDKN1A, which encodes p21) and apoptosis (e.g., PUMA).[3][7][8] Consequently, treatment with Milademetan can restore p53-mediated tumor suppression in cancer cells with wild-type TP53 and amplified MDM2.[7][9]
Western blot analysis is a fundamental technique to confirm the pharmacodynamic effects of Milademetan by detecting the stabilization of p53 and the increased expression of its downstream targets, p21 and PUMA.[7][10] This document provides a detailed protocol for this application.
Signaling Pathway of Milademetan-Induced p53 Activation
Under normal cellular conditions, MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent degradation by the proteasome. This creates a negative feedback loop, as p53 itself can induce the expression of MDM2. In cancer cells with MDM2 amplification, this balance is shifted, leading to excessive p53 degradation. Milademetan competitively binds to the p53-binding pocket of MDM2, disrupting the MDM2-p53 interaction.[4][6] This liberates p53 from MDM2-mediated degradation, leading to its accumulation and activation. Activated p53 then translocates to the nucleus and induces the transcription of genes that lead to cell cycle arrest or apoptosis.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Photoactivation of MDM2 Inhibitors: Controlling Protein–Protein Interaction with Light - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. google.com [google.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunohistochemistry for MDM2 Amplification in Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the detection of MDM2 protein overexpression by immunohistochemistry (IHC) as a surrogate for MDM2 gene amplification in various tumor types. Accurate detection of MDM2 amplification is a critical diagnostic and potential therapeutic marker, particularly in lipomatous and other soft tissue sarcomas.
Introduction
Murine double minute 2 (MDM2) is a key negative regulator of the p53 tumor suppressor protein.[1][2][3] The MDM2 gene, located on chromosome 12q15, is amplified in several human cancers, most notably well-differentiated liposarcoma/atypical lipomatous tumor (WDL/ALT) and dedifferentiated liposarcoma (DDLPS).[3][4][5] This gene amplification leads to the overexpression of the MDM2 protein, which in turn targets p53 for proteasomal degradation, thereby abrogating its tumor suppressor functions.[2][6] Consequently, tumors with MDM2 amplification often lack TP53 mutations.[7] The detection of MDM2 overexpression by IHC serves as a valuable tool to infer the MDM2 amplification status, aiding in the differential diagnosis of challenging soft tissue tumors.[5][8][9]
Featured Applications
Immunohistochemical analysis of MDM2 is instrumental in several key research and diagnostic areas:
-
Differential Diagnosis of Adipocytic Tumors: MDM2 IHC is highly sensitive in distinguishing WDL/ALT and DDLPS from benign adipocytic tumors like lipomas.[8][10]
-
Sarcoma Subtyping: Overexpression of MDM2 is a hallmark of WDL/ALT, DDLPS, intimal sarcoma, and low-grade osteosarcoma.[3]
-
Drug Development: As MDM2 is an oncogene, it represents a promising therapeutic target. MDM2 inhibitors are being investigated, and IHC can be used to identify tumors that may respond to such therapies.
MDM2 Signaling Pathway and Diagnostic Logic
The following diagrams illustrate the p53-MDM2 feedback loop and the workflow for interpreting MDM2 IHC results in a clinical and research setting.
Caption: The p53-MDM2 signaling pathway and impact of MDM2 amplification.
Caption: A logical workflow for MDM2 IHC from sample to interpretation.
Quantitative Data Summary
The performance of MDM2 IHC as a surrogate for MDM2 gene amplification has been evaluated in numerous studies. The following tables summarize the sensitivity and specificity of MDM2 IHC in differentiating various tumor types.
Table 1: MDM2 IHC Performance in Differentiating WDL/ALT from Benign Adipocytic Tumors (BAT)
| Study Cohort | Sensitivity | Specificity | Reference |
| WDLPS (n=19) vs. BAT (n=17) | 100% | 58.8% | [8][9] |
| ALT/WDL (n=56) vs. Benign Lipomatous Lesions (n=125) | 45% | 98% | [11] |
| Inflammatory WDL (n=17) vs. Sclerosing Mesenteritis/Retroperitoneal Fibrosis (n=24) | 100% | 83% | [12] |
Table 2: MDM2 IHC Performance in Differentiating DDLPS from Other Mesenchymal Tumors (OMT)
| Study Cohort | Sensitivity | Specificity | Reference |
| DDLPS (n=10) vs. OMT (n=83) | 90% | 65% | [8][9] |
| DDLPS (n=11) vs. Non-lipogenic Sarcomas (n=17) | 100% | 93.3% | [13] |
Table 3: Correlation of MDM2 IHC with MDM2 Gene Amplification Status
| Tumor Type | IHC Positive/Amplified | IHC Negative/Amplified | IHC Positive/Not Amplified | IHC Negative/Not Amplified | Reference |
| Adipocytic Tumors (n=41) | 11 | 1 | 1 | 26 | [14] |
| Adipose Tumors (n=67) | 21 | 0 | 6 | 40 | [15] |
Experimental Protocols
Specimen Preparation
-
Fixation: Immediately fix fresh tissue specimens in 10% neutral buffered formalin.[16] Use of other fixatives may produce suboptimal results.[17]
-
Processing and Embedding: Process the fixed tissue through graded alcohols and xylene, and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount on positively charged glass slides.[16]
-
Drying: Bake the slides in an oven at 53-65°C for a minimum of 30 minutes.[16]
Immunohistochemistry Protocol
This protocol is a general guideline. Optimization may be required for specific antibodies and detection systems.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) for 2x5 minutes.
-
Rehydrate through graded alcohols: 100% ethanol (B145695) (2x2 minutes), 95% ethanol (2 minutes), 70% ethanol (2 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER) is recommended.[16]
-
Immerse slides in a high pH epitope retrieval solution (e.g., Leica Bond ER Solution 2 or equivalent).
-
Heat the solution to 95-100°C for 20-30 minutes.[16]
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
-
Peroxidase Block:
-
Incubate sections with a hydrogen peroxide blocking solution for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Primary Antibody Incubation:
-
Dilute the primary MDM2 antibody (e.g., clone IF2 or SMP14) in antibody diluent to its optimal concentration.[12][18] A typical dilution range is 1:50 to 1:300.[16][19]
-
Incubate the slides with the primary antibody for 30-60 minutes at room temperature or overnight at 4°C.[2]
-
Rinse with wash buffer.
-
-
Detection System:
-
Apply a polymer-based horseradish peroxidase (HRP)-linked secondary antibody.
-
Incubate for 30 minutes at room temperature.
-
Rinse with wash buffer.
-
-
Chromogen Development:
-
Apply a DAB (3,3'-Diaminobenzidine) chromogen solution and incubate for 5-10 minutes, or until the desired brown color intensity is reached.[16]
-
Rinse with distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin (B73222) for 30 seconds to 2 minutes.[2][16]
-
Rinse with water.
-
"Blue" the sections in a bluing reagent or tap water.
-
Rinse with water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Interpretation and Scoring
-
Localization: MDM2 is a nuclear protein.[7] Positive staining should be observed in the nucleus of tumor cells.
-
Positive Control: Use a known MDM2-amplified tumor, such as a well-differentiated liposarcoma, as a positive control.
-
Negative Control: Omit the primary antibody to ensure the absence of non-specific staining.
-
Scoring System: A semi-quantitative scoring system is often employed:
-
Percentage of Positive Cells:
-
0: <5% of tumor cells stained
-
1+: 5-20% of tumor cells stained
-
2+: 21-50% of tumor cells stained
-
3+: >50% of tumor cells stained[20]
-
-
Staining Intensity: Scored as weak, moderate, or strong.
-
Overall Interpretation: A positive result is often defined as strong and diffuse nuclear staining in a significant percentage of tumor cells (e.g., >30%).[8][9] Weak or focal staining can be observed in reactive tissues or other tumor types and should be interpreted with caution.[10][12]
-
Limitations
While MDM2 IHC is a valuable tool, it has limitations. The correlation between MDM2 protein expression and gene amplification is not perfect.[4] In cases with equivocal IHC results or when a definitive diagnosis is critical, ancillary molecular testing, such as Fluorescence In Situ Hybridization (FISH) or Chromogenic In Situ Hybridization (CISH) for MDM2 gene amplification, is considered the gold standard.[4][5][11][21] False-positive staining can occur in some benign lesions and non-lipomatous sarcomas.[10] Therefore, MDM2 IHC results should always be interpreted in the context of the tumor's morphology and clinical presentation.
References
- 1. biosb.com [biosb.com]
- 2. Anti-MDM2 antibody (ab260074) | Abcam [abcam.com]
- 3. MDM2 Amplified Sarcomas: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FISH Diagnostic Assessment of MDM2 Amplification in Liposarcoma: Potential Pitfalls and Troubleshooting Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-MDM2 Antibodies | Invitrogen [thermofisher.com]
- 7. p53 Mutation and MDM2 amplification in human soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jcp.bmj.com [jcp.bmj.com]
- 9. Can MDM2 and CDK4 make the diagnosis of well differentiated/dedifferentiated liposarcoma? An immunohistochemical study on 129 soft tissue tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atypical Lipomatous Tumor/Well-Diff Liposarcoma : MDM2 Amplification [webpathology.com]
- 11. MDM2 and CDK4 Immunohistochemistry: Should It Be Used in Problematic Differentiated Lipomatous Tumors?: A New Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of MDM2 gene amplification or protein expression distinguishes sclerosing mesenteritis and retroperitoneal fibrosis from inflammatory well-differentiated liposarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diagnostic Utility and Limitations of Immunohistochemistry of p16, CDK4, and MDM2 and Automated Dual-color In Situ Hybridization of MDM2 for the Diagnosis of Challenging Cases of Dedifferentiated Liposarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of Chromogenic In Situ Hybridization and Fluorescence In Situ Hybridization for the Evaluation of MDM2 Amplification in Adipocytic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. genomeme.ca [genomeme.ca]
- 17. oncology.labcorp.com [oncology.labcorp.com]
- 18. scbt.com [scbt.com]
- 19. Anti-MDM2 Antibody (A96382) | Antibodies.com [antibodies.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis after Milademetan Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milademetan (also known as RAIN-32) is a potent and selective oral small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 interaction.[1][2] In cancer cells with wild-type TP53, the overexpression of MDM2 leads to the degradation of the p53 tumor suppressor protein, thereby promoting cell survival and proliferation.[1] Milademetan is designed to block this interaction, leading to the reactivation of p53 and the subsequent induction of cell cycle arrest, senescence, or apoptosis.[3][4] Preclinical studies have demonstrated that Milademetan can induce p53-dependent apoptosis in various cancer cell lines.[5]
These application notes provide a comprehensive guide to analyzing apoptosis induced by Milademetan treatment using flow cytometry with Annexin V and Propidium Iodide (PI) staining. This document includes detailed experimental protocols, a summary of expected quantitative data, and visualizations of the relevant signaling pathway and experimental workflow.
Data Presentation
The following table summarizes representative quantitative data on the apoptotic effects of Milademetan on a TP53 wild-type cancer cell line (e.g., SJSA-1 osteosarcoma) as analyzed by Annexin V/PI flow cytometry. This data illustrates a typical dose- and time-dependent increase in apoptosis following treatment.
| Treatment Group | Concentration (nM) | Incubation Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control | 0 (DMSO) | 24 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 | 4.8 ± 1.5 |
| Milademetan | 100 | 24 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 1.0 | 14.4 ± 2.2 |
| 500 | 24 | 68.3 ± 4.2 | 15.7 ± 2.5 | 16.0 ± 2.1 | 31.7 ± 4.6 | |
| 1000 | 24 | 45.1 ± 5.1 | 28.4 ± 3.8 | 26.5 ± 3.5 | 54.9 ± 7.3 | |
| Vehicle Control | 0 (DMSO) | 48 | 94.8 ± 2.5 | 2.8 ± 0.9 | 2.4 ± 0.8 | 5.2 ± 1.7 |
| Milademetan | 100 | 48 | 75.4 ± 4.0 | 12.5 ± 1.8 | 12.1 ± 1.5 | 24.6 ± 3.3 |
| 500 | 48 | 42.7 ± 5.5 | 25.2 ± 3.1 | 32.1 ± 4.2 | 57.3 ± 7.3 | |
| 1000 | 48 | 20.9 ± 3.8 | 35.8 ± 4.5 | 43.3 ± 5.1 | 79.1 ± 9.6 |
Data are represented as mean ± standard deviation from three independent experiments.
Signaling Pathway and Experimental Workflow
Milademetan Mechanism of Action and p53-Mediated Apoptosis
Milademetan inhibits the MDM2 E3 ubiquitin ligase, preventing the degradation of the p53 tumor suppressor protein.[1] The accumulation of p53 leads to the transcriptional activation of target genes that promote apoptosis, such as PUMA and p21.[2] This ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspase cascades.[4]
Caption: Milademetan inhibits MDM2, leading to p53 activation and apoptosis.
Experimental Workflow for Apoptosis Analysis
The following diagram outlines the key steps for assessing Milademetan-induced apoptosis using flow cytometry.
References
- 1. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Home | DeCaprio Lab at Dana-Farber Cancer Institute [labs.dana-farber.org]
- 5. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Milademetan Tosylate Hydrate Resistant Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milademetan tosylate hydrate (B1144303) is an orally available, potent, and selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1][2] Its mechanism of action involves disrupting the interaction between MDM2 and the tumor suppressor protein p53.[3][4] In cancer cells with wild-type TP53, MDM2 is often overexpressed, leading to the ubiquitination and subsequent degradation of p53, thereby nullifying its tumor-suppressive functions.[5] By inhibiting the MDM2-p53 interaction, Milademetan stabilizes p53, restoring its transcriptional activity and leading to cell cycle arrest, senescence, and apoptosis in cancer cells.[1][5]
The development of drug resistance is a significant challenge in cancer therapy. Understanding the mechanisms by which cancer cells become resistant to MDM2 inhibitors like Milademetan is crucial for developing more effective therapeutic strategies. A primary mechanism of acquired resistance to Milademetan and other MDM2 inhibitors is the acquisition of mutations in the TP53 gene.[6][7] These mutations can prevent the p53 protein from executing its tumor-suppressive functions, even when it is released from MDM2 inhibition.
This document provides detailed protocols for the generation and characterization of Milademetan tosylate hydrate resistant cell lines, offering a critical in vitro model system for studying resistance mechanisms and evaluating novel therapeutic combinations.
Data Presentation
The following tables summarize hypothetical yet representative quantitative data that researchers might generate when establishing and characterizing Milademetan-resistant cell lines.
Table 1: this compound IC50 Values in Sensitive vs. Resistant Cell Lines
| Cell Line | TP53 Status | Milademetan IC50 (nM) | Resistance Index (RI) |
| Parental Line (e.g., SJSA-1) | Wild-Type | 50 | 1 |
| Resistant Line 1 (Mila-R1) | Acquired TP53 mutation | 5,000 | 100 |
| Resistant Line 2 (Mila-R2) | Acquired TP53 mutation | 7,500 | 150 |
| TP53 Knockout Line | Null | >10,000 | >200 |
Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.[8]
Table 2: Characterization of Parental and Milademetan-Resistant Cell Lines
| Characteristic | Parental Cell Line | Milademetan-Resistant Cell Line |
| Cell Morphology | Adherent, typical morphology | May exhibit altered morphology |
| Doubling Time | ~24 hours | May be altered (increased or decreased) |
| p53 Protein Level (post-Milademetan) | Markedly increased | No significant increase |
| p21 mRNA Expression (post-Milademetan) | Significantly upregulated | No significant upregulation |
| TP53 Gene Sequencing | Wild-Type | Presence of missense or frameshift mutations |
Signaling Pathway
The diagram below illustrates the MDM2-p53 signaling pathway and the mechanism of action of Milademetan. Under normal cellular conditions in TP53 wild-type cells, MDM2 keeps p53 levels low. Milademetan blocks this interaction, leading to p53 activation and downstream anti-tumor effects. In resistant cells, mutations in TP53 render the p53 protein non-functional, thus bypassing the effect of Milademetan.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol employs a dose-escalation method to gradually select for a resistant cell population.[9][10]
Materials:
-
Parental cancer cell line with wild-type TP53 (e.g., SJSA-1, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture flasks and plates
-
Cell counting apparatus (e.g., hemocytometer or automated counter)
-
MTT or similar cell viability assay kit
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Plate cells in 96-well plates and treat with a serial dilution of Milademetan for 72 hours.
-
Perform a cell viability assay (e.g., MTT) to determine the concentration of Milademetan that inhibits cell growth by 50% (IC50).
-
-
Initiate resistance induction:
-
Culture the parental cells in a flask with complete medium containing Milademetan at a starting concentration of approximately IC20 (the concentration that inhibits 20% of cell growth).[8]
-
Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate recovers to a level comparable to untreated parental cells. This may take several passages.
-
-
Dose escalation:
-
Once the cells are stably growing at the current concentration, increase the Milademetan concentration by 1.5 to 2-fold.[11]
-
Repeat the process of culturing the cells until their growth rate stabilizes.
-
If significant cell death (>50%) is observed after a dose increase, reduce the concentration to the previous level and allow the cells to recover before attempting a smaller incremental increase.[8]
-
-
Cryopreservation:
-
At each stage of stable growth at a new concentration, cryopreserve a stock of the cells. This provides a backup at various resistance levels.
-
-
Establishment of the final resistant line:
-
Continue the dose escalation until the cells can proliferate in a concentration of Milademetan that is at least 10-fold higher than the initial IC50 of the parental line.
-
Culture the resistant cells continuously in the medium containing the final concentration of Milademetan to maintain the resistant phenotype.
-
Protocol 2: Characterization of Milademetan-Resistant Cell Lines
1. Confirmation of Resistance:
-
Perform a cell viability assay (as in Protocol 1, step 1) on both the parental and the established resistant cell lines.
-
Calculate the new IC50 for the resistant line and determine the Resistance Index. A significant increase in IC50 confirms resistance.[12]
2. Stability of Resistance:
-
Culture the resistant cells in a drug-free medium for an extended period (e.g., 10-15 passages).
-
Re-determine the IC50 of Milademetan. If the IC50 remains high, the resistance phenotype is stable.
3. Molecular Characterization:
-
Western Blot Analysis:
-
Treat both parental and resistant cells with Milademetan (at the parental IC50 concentration) for 24 hours.
-
Lyse the cells and perform Western blotting to detect the protein levels of p53 and its downstream target, p21.
-
In resistant cells, you would expect to see a blunted or absent induction of p53 and p21 compared to the parental line.
-
-
TP53 Gene Sequencing:
-
Extract genomic DNA from both parental and resistant cell lines.
-
Amplify the coding region of the TP53 gene by PCR.
-
Perform Sanger sequencing of the PCR products to identify any acquired mutations in the resistant cell line.
-
Conclusion
The protocols and information provided herein offer a comprehensive guide for establishing and characterizing this compound resistant cell lines. These in vitro models are invaluable tools for elucidating the molecular mechanisms of drug resistance, identifying potential biomarkers of response and resistance, and for the preclinical evaluation of novel therapeutic strategies to overcome resistance to MDM2 inhibitors. The primary anticipated mechanism of resistance is the acquisition of TP53 mutations, which can be confirmed through the molecular characterization methods outlined.
References
- 1. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
- 2. knowledge.lonza.com [knowledge.lonza.com]
- 3. youtube.com [youtube.com]
- 4. TP53 mutant cell lines selected for resistance to MDM2 inhibitors retain growth inhibition by MAPK pathway inhibitors but a reduced apoptotic response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Milademetan tosylate hydrate solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of Milademetan tosylate hydrate (B1144303).
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of Milademetan tosylate hydrate in experimental settings.
Question: I am having trouble dissolving this compound. What can I do?
Answer:
Low aqueous solubility is a known characteristic of many small molecule inhibitors, including this compound. Here are several steps you can take to improve dissolution:
-
Solvent Selection: this compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO).[1] For in vitro studies, preparing a concentrated stock solution in DMSO is recommended. For in vivo applications, specific solvent systems are required.
-
Co-solvents and Formulations: For animal studies, a multi-component solvent system is often necessary. A commonly used formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1] Another option for clear solutions is a combination of DMSO and corn oil.[1]
-
Physical Methods: Sonication can aid in the dissolution process, particularly for achieving higher concentrations in DMSO.[1] Gentle heating may also be employed, but it is crucial to monitor for any potential degradation.
Question: My this compound solution appears cloudy or has precipitated. What should I do?
Answer:
Precipitation can occur due to several factors, including solvent choice, concentration, and temperature changes.
-
Re-dissolution: If precipitation occurs upon storage, gentle warming and vortexing or sonication may help to redissolve the compound.
-
Solvent System Evaluation: The precipitation might indicate that the solvent system is not optimal for the desired concentration. Consider reducing the concentration or exploring alternative solvent systems. For aqueous buffers, the addition of a surfactant or increasing the percentage of an organic co-solvent (like DMSO) could help maintain solubility.
-
Storage Conditions: Store stock solutions at -20°C or -80°C to minimize solvent evaporation and reduce the rate of precipitation.[1] Allow the solution to come to room temperature before use to ensure it is fully dissolved.
Question: I am concerned about the stability of this compound in my experimental setup. How can I minimize degradation?
Answer:
As a hydrate, the stability of this compound can be sensitive to environmental conditions, particularly humidity.[2][3]
-
Storage of Solid Compound: The solid form should be stored at 4°C in a tightly sealed container, away from moisture and light.[1]
-
Solution Stability: Stock solutions in DMSO are stable for up to 6 months at -80°C or 1 month at -20°C when stored in a sealed container and protected from light.[1] Avoid repeated freeze-thaw cycles. For aqueous solutions, it is best to prepare them fresh for each experiment.
-
pH Considerations: Extreme pH values can promote hydrolysis or other degradation pathways. It is advisable to maintain the pH of aqueous solutions within a neutral range unless your experimental protocol requires otherwise.
-
Light Sensitivity: Protect solutions from direct light exposure, as light can sometimes catalyze degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions for in vitro use.[1][4]
Q2: What is the solubility of this compound in common solvents?
A2: Quantitative solubility data is summarized in the table below. Note that for some solvents, achieving high concentrations may require physical methods like sonication.
Q3: How should I store solid this compound and its solutions?
A3: Solid this compound should be stored at 4°C, sealed, and protected from moisture and light.[1] DMSO stock solutions are stable for 6 months at -80°C or 1 month at -20°C.[1]
Q4: Is this compound sensitive to humidity?
A4: Yes, as a hydrate, its physical stability can be influenced by the surrounding moisture levels.[2][3] It is important to store it in a dry environment. Dynamic vapor sorption (DVS) analysis is a technique that can be used to characterize the stability of hydrates at different relative humidities.[5]
Q5: What is the mechanism of action of Milademetan?
A5: Milademetan is an orally available inhibitor of the MDM2-p53 interaction.[6] By binding to MDM2, it prevents the degradation of the tumor suppressor protein p53, leading to the restoration of p53's transcriptional activity.[6] This can result in cell cycle arrest, senescence, and apoptosis in cancer cells with wild-type p53.[1][7]
Data Presentation
Table 1: Solubility of this compound
| Solvent/System | Solubility | Conditions |
| DMSO | 50 mg/mL (61.82 mM) | Requires sonication[1] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | 5 mg/mL (6.18 mM) | Suspended solution, requires sonication[1] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | 5 mg/mL (6.18 mM) | Suspended solution, requires sonication[1] |
| 10% DMSO >> 90% corn oil | ≥ 5 mg/mL (6.18 mM) | Clear solution[1] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound (Molecular Weight: ~809.0 g/mol ).
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 50 mM concentration.
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, place the vial in an ultrasonic water bath and sonicate until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: General Aqueous Solubility Determination (Shake-Flask Method)
This protocol is a standard method for determining the equilibrium solubility of a compound.[8][9]
-
Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container. The presence of undissolved solid is crucial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed, followed by filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter) that does not bind the compound.[9]
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Standard Curve: Prepare a standard curve with known concentrations of the compound to accurately quantify the solubility.
Visualizations
Caption: Troubleshooting workflow for this compound dissolution.
Caption: Mechanism of action of Milademetan in the MDM2-p53 pathway.
Caption: General workflow for pharmaceutical stability testing.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. A rapid approach to the preliminary assessment of the physical stability of pharmaceutical hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DS-3032 tosylate hydrate | MDM2-p53 inhibitor | Probechem Biochemicals [probechem.com]
- 5. proUmid Hydrate Formation | DVS hydrate analysis [proumid.com]
- 6. Milademetan | C30H34Cl2FN5O4 | CID 73297272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Milademetan Tosylate Hydrate In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Milademetan tosylate hydrate (B1144303) in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Milademetan tosylate hydrate?
Milademetan is a potent and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 protein interaction.[1][2] In normal cells, the p53 protein, often called the "guardian of the genome," plays a critical role in tumor suppression by regulating cell cycle arrest and apoptosis in response to cellular stress.[3][4] The MDM2 protein is a negative regulator of p53, binding to it and promoting its degradation.[4][5] In many cancers with wild-type TP53, the gene that codes for p53, MDM2 is overexpressed, leading to the inactivation of p53 and allowing cancer cells to proliferate unchecked.[2][3] Milademetan works by binding to MDM2, which prevents the MDM2-p53 interaction. This action stabilizes p53, restores its transcriptional activity, and ultimately leads to p53-mediated apoptosis in tumor cells.[5]
Q2: What are the recommended dosage ranges for this compound in preclinical in vivo studies?
Preclinical studies in xenograft models have demonstrated the anti-tumor activity of Milademetan at various dosages. Daily oral administration of Milademetan at doses of 25, 50, and 100 mg/kg has been shown to result in dose-dependent tumor regressions.[1] Another study in a neuroblastoma xenograft model used a dosage of 50 mg/kg administered via oral gavage.[6] The optimal dosage for a specific in vivo study will depend on the animal model, tumor type, and experimental endpoints.
Q3: What dosing schedules have been used for Milademetan in clinical trials?
Clinical trials have explored various dosing schedules to optimize the therapeutic window of Milademetan, balancing efficacy with manageable side effects. Both continuous and intermittent dosing schedules have been investigated.[2] An intermittent dosing schedule of 260 mg once daily on days 1-3 and 15-17 of a 28-day cycle has been identified as a recommended Phase II dose.[2][7] This intermittent schedule was designed to mitigate on-target toxicities, such as hematologic abnormalities, that were observed with more continuous dosing.[2][4]
Q4: What are the common adverse events associated with Milademetan administration?
In clinical trials, the most frequently reported drug-related adverse events include nausea, thrombocytopenia (low platelet count), fatigue, and anemia.[2][7] Grade 3 or 4 adverse events observed have included thrombocytopenia, neutropenia (low neutrophil count), anemia, leukopenia (low white blood cell count), and diarrhea.[1][8] The severity of hematologic side effects appears to be dependent on the dose and schedule of administration.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor drug solubility or precipitation in vehicle | Improper vehicle composition or preparation. | For in vivo experiments, a common vehicle formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6] Prepare the solution fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[6] |
| High toxicity or mortality in animal models | Dosage is too high for the specific animal model or strain. | Reduce the dosage of Milademetan. Consider an intermittent dosing schedule, which has been shown to be better tolerated in clinical settings.[2][4] Monitor animals closely for signs of toxicity, such as weight loss, lethargy, and changes in blood cell counts. |
| Lack of anti-tumor efficacy | The tumor model may not be dependent on the MDM2-p53 pathway. The tumor may have a mutated or non-functional p53. | Confirm that the tumor model has wild-type TP53 and, ideally, MDM2 amplification, as these are key biomarkers for Milademetan sensitivity.[1][2] Consider combination therapies, as Milademetan is being investigated in combination with other anti-cancer agents.[9] |
| Variable tumor response within a cohort | Inconsistent drug administration or individual animal variability. | Ensure accurate and consistent oral gavage technique. Monitor food and water intake, as this can affect drug absorption. Increase the number of animals per group to account for biological variability. |
Quantitative Data Summary
Table 1: Preclinical In Vivo Efficacy of Milademetan
| Animal Model | Tumor Type | Dosage (mg/kg) | Dosing Schedule | Outcome | Reference |
| Gastric Adenocarcinoma PDX | MDM2-amplified | 25, 50, 100 | Daily | Dose-dependent tumor regressions | [1] |
| Nude Mice | Neuroblastoma Xenograft | 50 | 4 days on, 2 days off | Significantly prolonged survival and reduced tumor growth | [6] |
Table 2: Common Adverse Events in Clinical Trials (All Grades)
| Adverse Event | Frequency (%) | Reference |
| Nausea | 72.0 | [2] |
| Thrombocytopenia | 60.7 | [2] |
| Fatigue | 44.9 | [2] |
| Anemia | 35.5 | [2] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) appropriate for the tumor cell line being studied.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 to 1 x 10^7 cells in sterile PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Preparation: Prepare this compound fresh daily in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]
-
Drug Administration: Administer Milademetan or vehicle control orally via gavage at the desired dose (e.g., 25, 50, or 100 mg/kg) and schedule (e.g., daily or intermittent).[1][6]
-
Endpoint Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot for p53 and its target genes).
-
Collect blood samples for complete blood count (CBC) to assess hematologic toxicity.
-
Visualizations
Caption: MDM2-p53 signaling pathway and the mechanism of action of Milademetan.
Caption: A typical experimental workflow for in vivo evaluation of Milademetan.
Caption: Troubleshooting decision tree for common in vivo experimental issues.
References
- 1. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Facebook [cancer.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. onclive.com [onclive.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. clinicaltrials.eu [clinicaltrials.eu]
Technical Support Center: Overcoming Resistance to Milademetan Tosylate Hydrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Milademetan tosylate hydrate (B1144303).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Milademetan tosylate hydrate?
Milademetan is an orally available, potent, and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) protein.[1][2][3] In cancer cells with wild-type p53, MDM2 targets the p53 tumor suppressor protein for ubiquitination and subsequent proteasomal degradation.[1][3] Milademetan binds to MDM2 at the p53-binding pocket, preventing the MDM2-p53 interaction. This inhibition leads to the stabilization and activation of p53, restoring its tumor-suppressive functions, which include cell cycle arrest, apoptosis, and senescence.[4][5]
Q2: What are the known mechanisms of resistance to Milademetan?
The primary mechanism of acquired resistance to Milademetan is the development of mutations in the TP53 gene.[6] These mutations often occur in the DNA-binding domain of p53, rendering it non-functional. As Milademetan's efficacy is dependent on wild-type p53, these mutations lead to a loss of response.
Other potential factors that may influence sensitivity to Milademetan include:
-
Loss of CDKN2A : This gene encodes the p14ARF tumor suppressor, which inhibits MDM2. Loss of CDKN2A may be associated with reduced antitumor activity of Milademetan.[6]
-
Amplification of TWIST1 : Preclinical studies have shown a correlation between TWIST1 amplification and antitumor activity of Milademetan.[6]
Q3: How can I detect the emergence of TP53 mutations in my experiments?
Acquired TP53 mutations can be detected in sequential liquid biopsies through the analysis of circulating tumor DNA (ctDNA).[6] This method allows for monitoring of resistance development over time without the need for invasive tumor biopsies.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Action |
| No induction of p53 or its target genes (e.g., p21, PUMA) after Milademetan treatment. | 1. Pre-existing TP53 mutation in the cell line. 2. Insufficient drug concentration or incubation time. | 1. Perform Sanger or next-generation sequencing to confirm the TP53 status of your cell line. 2. Conduct a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for p53 pathway activation. |
| Initial response to Milademetan followed by regrowth of cancer cells. | 1. Development of acquired TP53 mutations. 2. Clonal selection of a pre-existing resistant subpopulation. | 1. Isolate the resistant cell population and sequence the TP53 gene to identify potential mutations. 2. Consider implementing combination therapy from the outset of the experiment to prevent or delay the emergence of resistance. |
| Variability in experimental results. | 1. Inconsistent cell culture conditions (e.g., passage number, confluency). 2. Degradation of this compound stock solution. | 1. Standardize all cell culture parameters to ensure reproducibility. 2. Prepare fresh drug solutions from a validated stock for each experiment and store them under appropriate conditions as recommended by the manufacturer. |
Data Presentation
Table 1: Preclinical Efficacy of Milademetan and Combination Therapies
| Cancer Type | Treatment | Effect | IC50 / GI50 (Milademetan Alone) | Reference |
| MDM2-overexpressing Solid Tumors | Milademetan + ONC201 | Synergistic effect on cell viability, enhanced p53 stabilization, and prevention of MDM2 feedback expression. | Not explicitly stated | [7] |
| Advanced Solid Tumors with CDKN2A loss and wild-type TP53 | Milademetan + Atezolizumab (anti-PD-L1) | Evaluation of safety, tolerability, and preliminary efficacy. | Not applicable (Clinical Trial) | [8][9] |
Table 2: Clinical Trial Data for Milademetan Monotherapy
| Cancer Type | Phase | Dosage and Schedule | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Intimal Sarcoma with MDM2 amplification | Phase Ib/II | 260 mg orally, once daily for 3 days every 14 days (twice in a 28-day cycle) | 20% (2 out of 10 patients) showed durable responses for >15 months | Not explicitly stated | [6] |
| Advanced MDM2-amplified, TP53-wildtype Solid Tumors | Phase II (MANTRA-2) | 260 mg orally, once daily on days 1-3 and 15-17 every 28 days | 19.4% (6 out of 31 patients) with one confirmed response | 3.5 months |
Experimental Protocols
Protocol 1: Western Blot for p53 Pathway Activation
This protocol details the procedure for assessing the activation of the p53 pathway in response to Milademetan treatment by measuring the protein levels of p53 and its downstream target, p21.
Materials:
-
Cancer cell line with wild-type TP53
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-p21, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of Milademetan or vehicle control for the desired time period (e.g., 24, 48 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with lysis buffer. Collect the lysate and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing with Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of p53 and p21 to the loading control.
Protocol 2: Detection of Acquired TP53 Mutations via Liquid Biopsy (ctDNA Analysis)
This protocol provides a general workflow for monitoring the emergence of TP53 mutations in plasma samples from in vivo studies.
Materials:
-
Blood collection tubes (containing an anticoagulant like EDTA)
-
Plasma separation kit
-
Cell-free DNA (cfDNA) extraction kit
-
Next-generation sequencing (NGS) library preparation kit
-
Targeted sequencing panel covering the TP53 gene
-
NGS instrument
-
Bioinformatics pipeline for variant calling
Procedure:
-
Sample Collection and Processing:
-
Collect whole blood samples at baseline (before treatment) and at various time points during Milademetan treatment.
-
Separate plasma from whole blood by centrifugation within a few hours of collection.
-
-
cfDNA Extraction: Extract cfDNA from the plasma samples using a specialized kit according to the manufacturer's instructions.
-
Library Preparation and Sequencing:
-
Prepare NGS libraries from the extracted cfDNA.
-
Perform targeted sequencing of the TP53 gene using a custom or commercially available panel.
-
-
Data Analysis:
-
Align the sequencing reads to the human reference genome.
-
Perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels) in the TP53 gene.
-
Compare the variant allele frequencies (VAFs) of identified mutations across different time points to track the emergence and expansion of resistant clones.
-
Visualizations
References
- 1. Non-invasive detection of EGFR and TP53 mutations through the combination of plasma, urine and sputum in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoactivation of MDM2 Inhibitors: Controlling Protein–Protein Interaction with Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDM2 inhibits p300-mediated p53 acetylation and activation by forming a ternary complex with the two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The Polemic Diagnostic Role of TP53 Mutations in Liquid Biopsies from Breast, Colon and Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Milademetan Tosylate Hydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Milademetan (B560421) tosylate hydrate. The information is intended for researchers, scientists, and drug development professionals.
Understanding Off-Target vs. On-Target, Off-Tumor Effects
A critical concept when working with Milademetan is the distinction between a classical "off-target" effect and an "on-target, off-tumor" effect.
-
Off-Target Effect: The drug binds to an unintended molecular target, causing an unforeseen biological response.
-
On-Target, Off-Tumor Effect: The drug correctly binds to its intended target (MDM2), but this interaction occurs in non-cancerous cells, leading to toxicities.
The most significant adverse events observed with Milademetan fall into the "on-target, off-tumor" category. Because MDM2 is crucial for regulating p53 in healthy tissues, particularly in hematopoietic progenitor cells, inhibiting MDM2 can lead to p53 activation in these cells, resulting in myelosuppression.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Milademetan?
A1: Milademetan is a selective, oral small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 interaction.[4][5] In cancers with wild-type TP53 and amplified MDM2, the overexpression of MDM2 leads to the degradation of the p53 tumor suppressor protein.[6][7][8] Milademetan binds to MDM2, preventing it from targeting p53 for degradation. This stabilizes p53, leading to the reactivation of its tumor-suppressing functions, including cell cycle arrest and apoptosis.[7][8]
Q2: What are the most common adverse events observed with Milademetan in clinical trials?
A2: The most frequently reported treatment-related adverse events are nausea, thrombocytopenia (low platelet count), neutropenia (low neutrophil count), and anemia (low red blood cell count).[9][10] These are considered on-target class effects of MDM2 inhibitors.[1][2]
Q3: Why does Milademetan cause myelosuppression (thrombocytopenia, neutropenia, anemia)?
A3: Myelosuppression is the primary dose-limiting toxicity for MDM2 inhibitors.[2] MDM2 is essential for the survival and normal function of hematopoietic progenitor cells in the bone marrow.[1] By inhibiting MDM2, Milademetan reactivates p53 in these healthy cells, which can induce cell cycle arrest or apoptosis, leading to a decrease in the production of platelets, neutrophils, and red blood cells.[1][2]
Q4: How can the hematological toxicities of Milademetan be managed in a research setting?
A4: Clinical studies have shown that intermittent dosing schedules are effective in mitigating the severity of myelosuppression.[1][4][9] A schedule such as dosing for 3 days on and 11 days off allows for bone marrow recovery between treatment cycles.[9][11] For preclinical studies, it is advisable to establish a maximum tolerated dose (MTD) using various intermittent schedules to balance efficacy with manageable toxicity.
Q5: Are there any known classical off-target effects of Milademetan?
A5: Based on available clinical data, Milademetan is described as a selective inhibitor of the MDM2-p53 interaction.[4][5] The predominant toxicities observed are linked to its on-target activity in non-malignant tissues rather than binding to other unintended proteins. Preclinical studies have demonstrated its potent activity against MDM2-amplified, TP53-wild-type models.[5][12]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity in TP53 wild-type, non-amplified MDM2 cell lines.
-
Possible Cause: The observed toxicity might be an on-target effect, as even normal levels of MDM2 inhibition can reactivate p53 and induce apoptosis or cell cycle arrest.
-
Troubleshooting Steps:
-
Confirm TP53 Status: Ensure the cell line is indeed TP53 wild-type.
-
Titrate Concentration: Perform a dose-response curve to determine the IC50. High sensitivity may be inherent to the cell line.
-
Use a TP53-null Control: Test Milademetan on a TP53-null or mutated cell line. A significant reduction in cytotoxicity would support a p53-dependent, on-target mechanism.
-
Assess Apoptosis Markers: Measure levels of p21, a downstream target of p53, to confirm pathway activation.
-
Issue 2: Significant weight loss or signs of distress in animal models (e.g., mice) at the intended therapeutic dose.
-
Possible Cause: This is likely due to on-target, off-tumor toxicities, such as myelosuppression and gastrointestinal distress.
-
Troubleshooting Steps:
-
Monitor Blood Counts: Perform regular complete blood counts (CBCs) to assess for thrombocytopenia, neutropenia, and anemia.
-
Implement Intermittent Dosing: Switch from a continuous to an intermittent dosing schedule (e.g., 3 days on, 11 days off) to allow for bone marrow recovery.[11]
-
Adjust the Dose: If toxicity persists, reduce the dose while maintaining the intermittent schedule.
-
Provide Supportive Care: Ensure adequate hydration and nutrition. Consider supportive care measures as you would in a clinical setting, if applicable to the experimental design.
-
Quantitative Data Summary
The following tables summarize the incidence of common treatment-related adverse events from clinical trials of Milademetan.
Table 1: Common All-Grade Treatment-Related Adverse Events (All Dosing Schedules, N=107)
| Adverse Event | Incidence (%) |
| Nausea | 72.0%[9] |
| Thrombocytopenia | 60.7%[9] |
| Fatigue | 44.9%[9] |
| Anemia | 35.5%[9] |
Table 2: Common Grade 3-4 Treatment-Related Adverse Events (All Dosing Schedules, N=107)
| Adverse Event | Incidence (%) |
| Thrombocytopenia | 29.0%[1][3] |
| Neutropenia | 15.0%[1][3] |
| Anemia | 13.1%[1][3] |
Visualizations
Caption: Milademetan's on-target mechanism of action.
Caption: Workflow for assessing hematological toxicity.
Caption: Cause and effect of on-target, off-tumor toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. medpagetoday.com [medpagetoday.com]
- 3. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. youtube.com [youtube.com]
- 7. Milademetan | C30H34Cl2FN5O4 | CID 73297272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Single-agent milademetan does not improve outcomes in liposarcoma [dailyreporter.esmo.org]
- 11. youtube.com [youtube.com]
- 12. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating hematological toxicities of Milademetan tosylate hydrate
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the hematological toxicities associated with Milademetan (B560421) tosylate hydrate (B1144303).
Frequently Asked Questions (FAQs)
Q1: What are the most common hematological toxicities observed with Milademetan tosylate hydrate?
A1: The most frequently reported hematological toxicities are thrombocytopenia (decreased platelet count), neutropenia (decreased neutrophil count), and anemia (decreased red blood cell count).[1][2][3] These are considered on-target toxicities related to the mechanism of action of Milademetan.
Q2: What is the underlying mechanism of Milademetan-induced hematological toxicities?
A2: Milademetan is a small-molecule inhibitor of the MDM2-p53 interaction, which leads to the reactivation of the p53 tumor suppressor protein.[4][5][6] While this is beneficial for inducing apoptosis in cancer cells with wild-type TP53, p53 also plays a crucial role in regulating hematopoiesis.[4][7] The reactivation of p53 can impact hematopoietic stem and progenitor cells, leading to the observed cytopenias. Specifically, p53 is known to induce apoptosis in megakaryocyte progenitors, which impairs platelet production and leads to thrombocytopenia.[4]
Q3: How can hematological toxicities of Milademetan be mitigated?
A3: The primary strategy for mitigating hematological toxicities is the implementation of an intermittent dosing schedule.[1][4][8] Clinical studies have shown that intermittent dosing, such as a 3-days-on, 11-days-off schedule (days 1-3 and 15-17 of a 28-day cycle), significantly reduces the incidence and severity of these toxicities compared to more continuous dosing regimens, while maintaining anti-tumor efficacy.[1][8][9] Other management strategies include dose interruptions and reductions.[4][6]
Q4: Are there any specific supportive care measures recommended for managing these toxicities?
A4: For severe cases, supportive care may be necessary. For grade 3 or 4 thrombocytopenia, platelet transfusions may be considered, especially in cases of bleeding.[2] Similarly, for severe anemia, red blood cell transfusions may be required.[2] In cases of febrile neutropenia, appropriate antibiotic therapy should be initiated promptly.
Troubleshooting Guides
Issue 1: Unexpectedly Severe Thrombocytopenia in Preclinical Models
| Potential Cause | Troubleshooting Step |
| Continuous Dosing Schedule | Switch to an intermittent dosing schedule. A well-tolerated schedule in clinical trials is 3 days of treatment followed by 11 days of rest.[1][8] |
| High Dose Level | Perform a dose-titration study to identify the maximum tolerated dose (MTD) with an acceptable level of thrombocytopenia. |
| Animal Strain Sensitivity | Review literature for known strain-specific sensitivities to p53 activation or hematological toxins. Consider using a different, more robust strain for future studies. |
| Inaccurate Platelet Counting | Verify the accuracy of your platelet counting method. Automated counters may require validation with manual slide review, especially with low platelet counts. |
Issue 2: Managing Neutropenia and Anemia During In Vivo Studies
| Potential Cause | Troubleshooting Step |
| Myelosuppression | Implement regular monitoring of complete blood counts (CBCs). Consider prophylactic use of growth factors like G-CSF for severe neutropenia if it aligns with the experimental goals. |
| Nutritional Deficiencies | Ensure animals are on a nutritionally complete diet. Anemia can be exacerbated by deficiencies in iron, vitamin B12, or folate. |
| Off-Target Effects | While less common, consider the possibility of off-target effects. Evaluate other physiological parameters and conduct histological analysis of hematopoietic tissues if toxicities are severe and unexpected. |
| Dose Stacking | If combining Milademetan with other agents, be aware of potential synergistic myelosuppressive effects. Stagger dosing or reduce the dose of one or both agents. |
Data Presentation
Table 1: Incidence of Grade 3/4 Hematological Toxicities with Different Dosing Schedules of Milademetan
| Adverse Event | Intermittent Dosing (260 mg, days 1-3 & 15-17 every 28 days) | All Other Dosing Schedules |
| Thrombocytopenia | 15.0%[1][8] | 35-36.2%[4][9] |
| Neutropenia | 5.0%[1][8] | 19%[4] |
| Anemia | 0%[1][8] | 18%[4] |
Table 2: Common Treatment-Emergent Adverse Events (All Grades) in the Phase 3 MANTRA Trial (Milademetan Arm)
| Adverse Event | Incidence |
| Nausea | Most common[3] |
| Thrombocytopenia | Common[3] |
| Anemia | Common[3] |
| Vomiting | Common[3] |
| Neutropenia | Common[3] |
Experimental Protocols
Protocol 1: Monitoring Hematological Parameters in Rodent Models
-
Animal Model: Select appropriate rodent strain (e.g., BALB/c or C57BL/6 mice, Sprague-Dawley or Wistar rats).
-
Drug Formulation and Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) for oral gavage.
-
Dosing Schedule: Administer Milademetan according to the experimental design (e.g., intermittent schedule of 3 days on, 11 days off).
-
Blood Collection:
-
Collect 50-100 µL of blood from the tail vein or saphenous vein at baseline and at regular intervals (e.g., weekly) throughout the study.
-
Use EDTA-coated microtainer tubes to prevent coagulation.
-
-
Complete Blood Count (CBC) Analysis:
-
Use a calibrated automated hematology analyzer validated for rodent blood.
-
Key parameters to measure:
-
Platelet count (PLT)
-
Absolute neutrophil count (ANC)
-
Hemoglobin (HGB)
-
Red blood cell count (RBC)
-
White blood cell count (WBC)
-
-
-
Data Analysis:
-
Compare the CBC parameters of the treatment groups to the vehicle control group at each time point.
-
Statistically analyze the data to determine the significance of any observed changes.
-
-
Histopathology (Optional):
-
At the end of the study, collect bone marrow and spleen for histological analysis to assess cellularity and hematopoietic precursors.
-
Protocol 2: In Vitro Assessment of Hematopoietic Progenitor Cell Viability
-
Cell Source: Isolate hematopoietic progenitor cells (e.g., CD34+ cells from human bone marrow or murine Lin-Sca-1+c-Kit+ (LSK) cells).
-
Cell Culture: Culture the progenitor cells in appropriate media supplemented with cytokines to support their survival and proliferation (e.g., StemSpan™ SFEM II with cytokine cocktail).
-
Drug Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Viability Assay:
-
Perform a cell viability assay such as a colony-forming unit (CFU) assay or a flow cytometry-based apoptosis assay (e.g., Annexin V/PI staining).
-
For CFU assay, plate treated cells in methylcellulose-based media and count the number of colonies after 10-14 days.
-
-
Data Analysis:
-
Calculate the IC50 value of Milademetan on the hematopoietic progenitor cells.
-
Compare the effects of Milademetan on different progenitor lineages (e.g., CFU-GM for granulocyte-macrophage, BFU-E for erythroid, and CFU-Mk for megakaryocyte).
-
Visualizations
Caption: Mechanism of action of Milademetan in a cancer cell.
References
- 1. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Press Release: Rain Oncology Announces Topline Results from Phase 3 MANTRA Trial of Milademetan for the Treatment of Dedifferentiated Liposarcoma [rainoncology.com]
- 4. onclive.com [onclive.com]
- 5. Phase I dose-escalation study of milademetan in patients with relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
Troubleshooting Milademetan Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Milademetan. Inconsistent experimental results can be a significant challenge, and this guide aims to address common issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Milademetan?
Milademetan is an oral, small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1][2][3] In normal cells, the tumor suppressor protein p53 plays a critical role in controlling cell growth and inducing apoptosis (cell death) in response to cellular stress.[1][4] MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for degradation.[2][4] In certain cancers, the MDM2 gene is amplified, leading to an overabundance of the MDM2 protein. This overexpression results in the excessive degradation of p53, thereby allowing cancer cells to evade apoptosis and proliferate uncontrollably, even with a functional (wild-type) TP53 gene.[1][5] Milademetan works by binding to MDM2 and blocking its interaction with p53.[2] This inhibition prevents the degradation of p53, leading to its accumulation and the reactivation of its tumor-suppressing functions, ultimately causing cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2][5]
Q2: Why am I observing variable responses to Milademetan in my cancer cell lines?
Inconsistent responses to Milademetan across different cancer cell lines can be attributed to several factors, primarily related to the genetic status of the p53 pathway.
-
TP53 Mutation Status: The primary determinant of Milademetan's efficacy is the presence of wild-type TP53.[5] Cell lines with mutated TP53 will not respond to MDM2 inhibition as the p53 protein is non-functional.[1] It is crucial to verify the TP53 status of your cell lines.
-
MDM2 Amplification: While not an absolute requirement, cell lines with MDM2 gene amplification are often more sensitive to Milademetan.[5][6] The degree of amplification can influence the level of response.
-
CDKN2A Loss: Loss or deletion of the CDKN2A gene has been negatively correlated with the antitumor activity of Milademetan.[3][7] This gene encodes p14ARF, a protein that inhibits MDM2. Loss of p14ARF can lead to increased MDM2 activity, but may also indicate a more complex deregulation of the cell cycle that is less dependent on the p53-MDM2 axis alone.
-
TWIST1 Amplification: Conversely, amplification of the TWIST1 gene has been shown to correlate with a positive response to Milademetan in some contexts.[3][7]
-
Acquired Resistance: Prolonged exposure to Milademetan can lead to the development of acquired resistance, most commonly through the acquisition of TP53 mutations.[7][8]
Q3: My in vivo xenograft studies show inconsistent tumor growth inhibition. What are the potential reasons?
Variability in in vivo experiments can arise from multiple sources:
-
Dosing Schedule: The dosing regimen of Milademetan is critical. Intermittent dosing schedules, such as 3 days on, 11 days off, have been shown to be more effective and better tolerated than continuous dosing.[4][9] This is thought to mitigate on-target toxicities, particularly hematological side effects.[5]
-
Tumor Heterogeneity: The initial tumor cell population may not be homogenous. A small subpopulation of cells with pre-existing resistance mechanisms (e.g., low-level TP53 mutations) could be selected for during treatment, leading to eventual tumor relapse.
-
Pharmacokinetics and Bioavailability: While Milademetan is orally available, factors such as animal health, diet, and formulation can influence its absorption and distribution, leading to variable drug exposure.
-
Off-Target Effects: Although Milademetan is a selective MDM2 inhibitor, high concentrations could potentially have off-target effects that might contribute to inconsistent results.
Troubleshooting Guides
Inconsistent Cell Viability/Apoptosis Assay Results
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Lower than expected cell death in a TP53 wild-type cell line. | Sub-optimal drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. |
| Cell line misidentification or contamination. | Authenticate your cell line using short tandem repeat (STR) profiling. Routinely check for mycoplasma contamination. | |
| Incorrect assessment of TP53 status. | Sequence the TP53 gene in your cell line to confirm it is wild-type. | |
| Presence of resistance factors. | Analyze the expression of other proteins in the p53 pathway, such as MDM4 (MDMX), which can also regulate p53. Check for CDKN2A deletion. | |
| High variability between replicate wells. | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to distribute cells evenly. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile media/PBS to maintain humidity. | |
| Inaccurate drug dilutions. | Prepare fresh drug dilutions for each experiment and use calibrated pipettes. | |
| Discrepancy between different viability assays (e.g., MTT vs. CellTiter-Glo). | Different assay endpoints. | MTT assays measure metabolic activity, which may not always correlate directly with cell number. Assays like CellTiter-Glo measure ATP levels, which can be a more direct indicator of cell viability. Consider using an assay that directly measures cell death, such as Annexin V staining. |
Inconsistent Western Blot Results for p53 Pathway Proteins
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No increase in p53 protein levels after Milademetan treatment. | TP53 is mutated. | Confirm the TP53 status of your cell line. |
| Insufficient drug concentration or treatment time. | Optimize the dose and duration of Milademetan treatment. A time-course experiment (e.g., 0, 2, 4, 8, 24 hours) is recommended. | |
| Rapid protein degradation. | Use a proteasome inhibitor (e.g., MG132) as a positive control to confirm that p53 can accumulate. | |
| Inconsistent p21 (CDKN1A) induction. | Cell line-specific differences in p53 target gene activation. | Not all p53 target genes are induced equally in all cell types. Analyze the expression of other p53 target genes, such as PUMA or NOXA. |
| Issues with antibody quality. | Validate your p21 antibody with a positive control (e.g., cells treated with a DNA damaging agent). | |
| Variable loading control (e.g., GAPDH, β-actin) levels. | Uneven protein loading. | Perform a total protein quantification (e.g., BCA assay) and ensure equal amounts of protein are loaded in each lane. |
| Loading control is affected by treatment. | In some cases, the expression of housekeeping genes can be altered by experimental conditions. Consider using a different loading control or a total protein stain (e.g., Ponceau S). |
Visualizing Experimental Workflows and Signaling Pathways
Milademetan's Mechanism of Action
Caption: Milademetan inhibits MDM2, leading to p53 accumulation and tumor suppression.
Troubleshooting Workflow for Inconsistent In Vitro Results
Caption: A logical workflow for troubleshooting inconsistent in vitro experimental results.
This guide provides a starting point for addressing common issues in Milademetan experiments. For more specific inquiries, consulting the original research publications for detailed experimental conditions is highly recommended.
References
Improving the therapeutic index of Milademetan tosylate hydrate
Welcome to the technical support center for Milademetan tosylate hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in preclinical research, with a focus on strategies to improve its therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Milademetan tosylate hydrate?
A1: Milademetan is a potent and selective, orally available small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 protein-protein interaction.[1][2] In cancer cells with wild-type TP53, the MDM2 protein binds to the p53 tumor suppressor, targeting it for ubiquitination and subsequent proteasomal degradation.[2][3] Milademetan binds to MDM2 in the p53-binding pocket, preventing this interaction. This blockage stabilizes p53, leading to its accumulation and the activation of downstream pathways that result in cell cycle arrest, senescence, and apoptosis in tumor cells.[1][4]
Q2: What are the primary dose-limiting toxicities of Milademetan and why do they occur?
A2: The primary dose-limiting toxicities observed in clinical trials are hematological, specifically thrombocytopenia (low platelet count) and neutropenia (low neutrophil count).[5][6] Nausea is also a very common, though typically less severe, side effect.[5] These are considered "on-target" toxicities because they result from the reactivation of p53 in normal, healthy hematopoietic progenitor cells, which can impair their proliferation and differentiation.[6][7]
Q3: How can the therapeutic index of Milademetan be improved in experimental settings?
A3: The main strategies to improve the therapeutic index involve mitigating on-target toxicities while maintaining or enhancing anti-tumor efficacy. The two primary approaches are:
-
Intermittent Dosing Schedules: Moving from continuous daily dosing to intermittent schedules (e.g., 3 days on, 11 days off, or days 1-3 and 15-17 of a 28-day cycle) allows for the recovery of hematopoietic progenitor cells, significantly reducing the severity of thrombocytopenia and neutropenia.[7][8] This strategy has been shown to maintain clinical activity while improving the safety profile.[5][8]
-
Combination Therapies: Combining Milademetan with other anti-cancer agents can achieve synergistic effects, potentially allowing for lower, less toxic doses of Milademetan. Promising combinations include immunotherapy (e.g., PD-1/PD-L1 inhibitors), other targeted therapies (e.g., BCL-2 inhibitors like venetoclax), and traditional chemotherapy.[9][10]
Q4: What is the rationale for combining Milademetan with a PD-1/PD-L1 checkpoint inhibitor?
A4: The rationale is multifactorial. Reactivation of p53 by Milademetan can enhance anti-tumor immunity. Studies with other MDM2 inhibitors have shown that p53 activation can decrease the population of immunosuppressive M2 macrophages in the tumor microenvironment and increase the infiltration of cytotoxic CD8+ T cells.[11][12] This immunomodulatory effect is hypothesized to synergize with checkpoint inhibitors, which work by releasing the "brakes" on the immune system, leading to a more robust and effective anti-tumor immune response.[11]
Q5: What is the synergistic mechanism between Milademetan and a BCL-2 inhibitor like Venetoclax (B612062) in Acute Myeloid Leukemia (AML)?
A5: In AML, survival of leukemic cells often depends on anti-apoptotic proteins like BCL-2. Venetoclax inhibits BCL-2, promoting apoptosis. However, resistance can occur through the upregulation of other anti-apoptotic proteins like MCL-1.[13] The combination of an MDM2 inhibitor like Milademetan with venetoclax is synergistic because p53 activation can downregulate MCL-1 expression.[10] This dual targeting of BCL-2 and MCL-1 (indirectly via p53) can overcome resistance and lead to more profound apoptosis in AML cells.[10][14]
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Potency (High IC50) in TP53 Wild-Type Cells | Cell line may have a downstream mutation in the p53 pathway (e.g., CASP9, APAF1). | Confirm the integrity of the p53 pathway. Use a positive control cell line known to be sensitive (e.g., SJSA-1, MKL-1).[1][2] |
| Incorrect preparation of Milademetan stock solution. | This compound is soluble in DMSO.[12] Ensure it is fully dissolved. Prepare fresh dilutions for each experiment. | |
| High cell seeding density. | Optimize cell seeding density. Overly confluent cells may be less sensitive to cell cycle arrest. | |
| Inconsistent Western Blot Results for p53/p21 | Poor antibody quality or incorrect antibody dilution. | Use validated antibodies for p53 and its downstream target p21. Perform an antibody titration to find the optimal concentration. |
| Insufficient treatment time or dose. | Perform a time-course (e.g., 4, 8, 24 hours) and dose-response experiment to find the optimal conditions for inducing p53 and p21 expression.[2] | |
| Protein degradation during sample preparation. | Always use fresh protease and phosphatase inhibitor cocktails in your lysis buffer. Keep samples on ice.[15] | |
| No MDM2 Signal Detected After Treatment | This can be counterintuitive. Upon inhibition of the MDM2-p53 interaction, p53 is stabilized and, as a transcription factor, it induces the expression of its target genes, one of which is MDM2 itself (a negative feedback loop). Therefore, you should expect an increase in MDM2 protein levels following successful target engagement.[16] |
In Vivo Experiment Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Severe Thrombocytopenia or Weight Loss in Mice | Dosing schedule is too intensive (e.g., continuous daily dosing). | Switch to an intermittent dosing schedule (e.g., 3 days on/11 days off or 5 days on/9 days off) to allow for bone marrow recovery.[1][7] |
| Incorrect vehicle or gavage technique. | Ensure the vehicle is appropriate and well-tolerated. Use proper oral gavage techniques to minimize stress and injury. Consider alternative voluntary oral administration methods.[17][18] | |
| Lack of Tumor Growth Inhibition in Xenograft Model | The tumor model may have a TP53 mutation. | Confirm the TP53 status of your cell line. Milademetan is primarily effective in TP53 wild-type models.[1] |
| Insufficient drug exposure. | Confirm the formulation and dose. Perform pharmacokinetic analysis to ensure adequate plasma concentrations are being achieved. | |
| Rapid development of resistance. | Acquired resistance through TP53 mutation can occur. Consider combination therapies to prevent or delay resistance. |
Data Presentation
Table 1: In Vitro Antiproliferative Activity of Milademetan
| Cell Line | Cancer Type | TP53 Status | MDM2 Status | IC50 (nM) | Citation(s) |
| SJSA-1 | Osteosarcoma | Wild-Type | Amplified | < 100 | [1] |
| MKL-1 | Merkel Cell Carcinoma | Wild-Type | Not Amplified | ~20 | [2] |
| WaGa | Merkel Cell Carcinoma | Wild-Type | Not Amplified | ~10 | [2] |
| 93T449 | Liposarcoma | Wild-Type | Amplified | < 100 | [1] |
| JAR | Placenta Choriocarcinoma | Wild-Type | Not Amplified | < 100 | [1] |
| QGP-1 | Pancreatic Cancer | Mutant | Amplified | > 10,000 | [1] |
| NCI-H2126 | Lung Cancer | Mutant | Amplified | > 10,000 | [1] |
Table 2: Comparison of Dosing Schedules on Grade 3/4 Thrombocytopenia in Patients
| Dosing Schedule | Patient Cohort | Number of Patients (n) | Grade 3/4 Thrombocytopenia Rate | Citation(s) |
| Intermittent (e.g., 3 days on, 11 days off) | Advanced Solid Tumors | 38 | 15.8% | [5][6] |
| Extended/Continuous (e.g., 21 days on, 7 days off) | Advanced Solid Tumors | 69 | 36.2% | [5][6] |
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight medium from the cells and add 100 µL of the medium containing the different concentrations of Milademetan or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with Milademetan at various concentrations (e.g., 1x, 5x, 10x IC50) for a specified time (e.g., 24-48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Centrifuge the cells (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Protocol 3: In Vivo Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject a suspension of 5-10 million cancer cells (e.g., SJSA-1) in 100-200 µL of a Matrigel/PBS mixture into the flank of immunocompromised mice (e.g., NSG or nude mice).
-
Tumor Growth: Monitor tumor growth by caliper measurements (Volume = 0.5 x Length x Width²) two to three times per week.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Formulation & Administration: Prepare Milademetan in a suitable vehicle for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).[12] Administer the drug according to the desired schedule (e.g., 50 mg/kg, daily for 3 days, followed by 11 days off). The control group receives the vehicle only.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight loss of >15-20% is a common sign of toxicity.
-
Endpoint: The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration. Euthanize mice and excise tumors for pharmacodynamic analysis (e.g., Western blot for p53, p21).
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 − (Tf − Ti)/(Cf − Ci)] × 100, where Ti and Tf are the mean tumor volumes for the treated group at the start and end of treatment, and Ci and Cf are the mean tumor volumes for the control group.
Visualizations
References
- 1. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Milademetan is a highly potent MDM2 inhibitor in Merkel cell carcinoma [insight.jci.org]
- 3. ascopubs.org [ascopubs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. onclive.com [onclive.com]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. onclive.com [onclive.com]
- 10. A Phase I study of Milademetan (DS3032b) in combination with low dose cytarabine with or without venetoclax in acute myeloid leukemia: Clinical safety, efficacy, and correlative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MDM2 inhibitor APG-115 synergizes with PD-1 blockade through enhancing antitumor immunity in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of Milademetan tosylate hydrate in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of Milademetan tosylate hydrate (B1144303) in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for stock solutions of Milademetan tosylate hydrate?
A1: For optimal stability, stock solutions of this compound prepared in DMSO should be stored under the following conditions.[1] Adherence to these storage guidelines is crucial to minimize degradation and ensure the integrity of your experiments. It is also recommended to store solutions sealed and protected from moisture and light.[1] For in vivo studies, it is best practice to prepare fresh solutions on the day of use.[2]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO.[1][3][4] It is important to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[4] To aid dissolution, ultrasonic treatment may be necessary.[1]
Q3: Can I store solutions of this compound at room temperature?
A3: Based on available data, long-term storage of this compound solutions at room temperature is not recommended. For short-term handling during experimental procedures, it is advisable to keep the solution on ice and protected from light where possible.
Q4: What are the potential signs of degradation in my this compound solution?
A4: Visual indicators of degradation can include a change in color, the appearance of particulate matter, or a decrease in the expected biological activity of the compound. For quantitative assessment, a stability-indicating analytical method, such as HPLC, would be required to detect and quantify any degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Difficulty dissolving this compound | Use of old or wet DMSO. | Use fresh, anhydrous DMSO. Moisture can significantly impact solubility.[4] |
| Insufficient mixing. | Use sonication to aid dissolution.[1] | |
| Precipitate forms in the solution upon storage | Solution concentration is too high for the storage temperature. | Warm the solution and sonicate to redissolve. If the issue persists, consider preparing a more dilute stock solution. |
| Solvent evaporation. | Ensure vials are properly sealed to prevent solvent loss. | |
| Inconsistent experimental results | Degradation of the stock solution. | Prepare a fresh stock solution from solid material. Verify the storage conditions and duration of your current stock solution against the recommended guidelines. |
| Repeated freeze-thaw cycles. | Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. |
Data on Solution Stability
While comprehensive long-term stability data in various solvents and conditions are not publicly available, the following storage recommendations for DMSO stock solutions have been provided by commercial suppliers:
| Solvent | Storage Temperature | Storage Duration | Recommendations |
| DMSO | -80°C | 6 months | Store sealed, away from moisture and light.[1] |
| DMSO | -20°C | 1 month | Store sealed, away from moisture and light.[1] |
Experimental Protocols
For researchers needing to perform their own stability studies, a forced degradation study coupled with a stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach.[5][6][7]
Protocol: Forced Degradation Study
Forced degradation studies are designed to intentionally stress the compound to identify potential degradation products and pathways.[8]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile (B52724) and water) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the stock solution and store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Sample Analysis: Following exposure to the stress conditions, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for HPLC analysis.
Protocol: Stability-Indicating HPLC Method
A stability-indicating HPLC method is a validated quantitative analytical procedure that can accurately measure the active pharmaceutical ingredient without interference from degradation products, impurities, or excipients.[9][10]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength determined by the UV spectrum of Milademetan (e.g., 254 nm).
-
Injection Volume: 10 µL.
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[11] Specificity is demonstrated by the ability to resolve the main Milademetan peak from all degradation product peaks.[11]
Visualizations
Caption: Milademetan's mechanism of action.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for solution issues.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DS-3032 tosylate hydrate | MDM2-p53 inhibitor | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Forced degradation studies: Significance and symbolism [wisdomlib.org]
- 9. ijtsrd.com [ijtsrd.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to MDM2 Inhibitors: Milademetan Tosylate Hydrate vs. Other Key Players
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Milademetan tosylate hydrate (B1144303) against other prominent small-molecule inhibitors of the MDM2-p53 interaction. The information presented is collated from preclinical and clinical studies to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to MDM2 Inhibition
The p53 tumor suppressor protein plays a crucial role in maintaining genomic integrity by orchestrating cell cycle arrest, apoptosis, and senescence in response to cellular stress.[1] Murine double minute 2 (MDM2) is a primary negative regulator of p53. As an E3 ubiquitin ligase, MDM2 targets p53 for proteasomal degradation, thereby controlling its cellular levels and activity.[2] In many cancers that retain wild-type TP53, the overexpression of MDM2 leads to the suppression of p53's tumor-suppressive functions, promoting cancer cell survival and proliferation.[3][4]
Small-molecule inhibitors that disrupt the MDM2-p53 interaction can stabilize p53, leading to the restoration of its tumor-suppressive activities.[3] This approach has led to the development of several MDM2 inhibitors, including Milademetan (formerly DS-3032b or RAIN-32), Navtemadlin (KRT-232, formerly AMG 232), Siremadlin (HDM201), and others that have entered clinical trials.[2][5] This guide focuses on a comparative analysis of these key inhibitors.
Mechanism of Action: The MDM2-p53 Axis
MDM2 inhibitors are designed to fit into the hydrophobic pocket of the MDM2 protein, where p53 normally binds. By occupying this pocket, the inhibitors prevent the MDM2-p53 interaction, leading to the stabilization and activation of p53. Activated p53 then transcriptionally upregulates its target genes, such as CDKN1A (encoding p21) and PUMA, which mediate cell cycle arrest and apoptosis, respectively.
Preclinical Performance: A Comparative Overview
The following table summarizes key preclinical data for Milademetan and other selected MDM2 inhibitors. It is important to note that these values are derived from different studies and experimental conditions, and therefore, direct comparisons should be made with caution.
| Compound | Target | Binding Affinity (Ki or IC50) | Cellular Potency (IC50) | Key Preclinical Findings | Reference(s) |
| Milademetan | MDM2 | Potent inhibitor | Nanomolar range in TP53-WT cells | Induces p53-dependent apoptosis in human cancer cell lines and demonstrates antitumor activity in xenograft models.[6] | [6] |
| Navtemadlin (KRT-232/AMG 232) | MDM2 | Picomolar affinity (Kd = 0.045 nM for AMG 232) | 9.1 nM (SJSA-1 cells) | Robustly induces p53 activity, leading to cell-cycle arrest and inhibition of tumor cell proliferation. Leads to complete and durable regression of MDM2-amplified SJSA-1 tumors.[1][7] | [1][7] |
| Siremadlin (HDM201) | MDM2 | Picomolar range | Nanomolar range in TP53-WT cells | Demonstrates single-agent activity in p53 wild-type cell lines and patient-derived xenograft models.[8][9] | [8][9] |
Clinical Data Summary
The clinical development of MDM2 inhibitors has provided valuable insights into their efficacy and safety profiles. The following tables summarize the clinical trial data for Milademetan and its competitors.
Table 2: Clinical Efficacy of MDM2 Inhibitors
| Compound | Indication(s) | Phase | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Progression-Free Survival (PFS) | Reference(s) |
| Milademetan | Advanced Solid Tumors/Lymphomas | Phase I | - | 45.8% (all cohorts) | 4.0 months (all cohorts) | [10] |
| Dedifferentiated Liposarcoma (DDLPS) | Phase I | - | 58.5% | 7.2 months | [10] | |
| MDM2-amp, TP53-WT Solid Tumors | Phase II | 3.2% (confirmed) | - | 3.5 months | [11] | |
| Navtemadlin (KRT-232/AMG 232) | Advanced TP53-WT Solid Tumors/Multiple Myeloma | Phase I | 0% | Stable disease observed | WDLPS: 3.9 mo, DDLPS: 2.0 mo | [12] |
| Siremadlin (HDM201) | Advanced TP53-WT Solid Tumors | Phase I | ~10% | - | - | [13] |
| Acute Myeloid Leukemia (AML) | Phase I | 4.2% - 22.2% (depending on regimen) | - | - | [13] |
Table 3: Safety Profile of MDM2 Inhibitors (Most Common Grade 3/4 Adverse Events)
| Compound | Thrombocytopenia | Neutropenia | Anemia | Nausea | Fatigue | Reference(s) |
| Milademetan | 29.0% | 15.0% | 13.1% | 72.0% (all grades) | 44.9% (all grades) | [10] |
| Navtemadlin (KRT-232/AMG 232) | Dose-limiting | Dose-limiting | Yes | Yes (mild/moderate) | Yes (mild/moderate) | [12] |
| Siremadlin (HDM201) | Common | Yes | Yes | Yes | Yes | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used in the evaluation of MDM2 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., SJSA-1, with TP53-wild type and MDM2 amplification) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the MDM2 inhibitor (e.g., 0.01 to 100 µM) for 48 to 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot for p53 and p21 Upregulation
This assay is used to confirm the on-target effect of MDM2 inhibitors by detecting the stabilization of p53 and the upregulation of its downstream target, p21.
Protocol:
-
Cell Lysis: Treat cells with the MDM2 inhibitor at various concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of MDM2 inhibitors in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 SJSA-1 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice until the tumors reach a predetermined size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the MDM2 inhibitor orally or via another appropriate route according to the desired dosing schedule. The control group receives the vehicle.
-
Monitoring: Measure the tumor dimensions with calipers and calculate the tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a maximum allowed size. The primary endpoint is typically tumor growth inhibition (TGI).
Conclusion
Milademetan and other MDM2 inhibitors have demonstrated promising preclinical activity and have shown clinical benefit in certain patient populations, particularly those with TP53-wild type tumors and MDM2 amplification. While all these inhibitors share a common mechanism of action, their pharmacological properties, clinical efficacy, and safety profiles may differ.
The choice of an MDM2 inhibitor for research or clinical development will depend on various factors, including the specific cancer type, the patient's genetic profile, and the desired therapeutic window. The data presented in this guide, including the comparative tables and standardized experimental protocols, are intended to provide a valuable resource for the scientific community to make informed decisions in the ongoing effort to effectively target the MDM2-p53 pathway for cancer therapy. As more data from ongoing and future clinical trials become available, a clearer picture of the relative strengths and weaknesses of each inhibitor will emerge.
References
- 1. The MDM2 Inhibitor AMG 232 Demonstrates Robust Antitumor Efficacy and Potentiates the Activity of p53-Inducing Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. researchgate.net [researchgate.net]
- 8. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmacoj.com [pharmacoj.com]
A Head-to-Head Examination of Milademetan and Other p53-Activating MDM2 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Milademetan with other clinical-stage MDM2 inhibitors, focusing on their performance in preclinical and clinical studies. The information is supported by experimental data to aid in the evaluation of these therapeutic agents.
The tumor suppressor protein p53 plays a crucial role in preventing cancer by inducing cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. In many cancers with wild-type p53, its function is abrogated by the overexpression of its primary negative regulator, Mouse Double Minute 2 homolog (MDM2). Small molecule inhibitors that disrupt the p53-MDM2 interaction, such as Milademetan, Idasanutlin (RG7388), and Siremadlin (HDM201), have emerged as a promising therapeutic strategy to reactivate p53. This guide compares the available preclinical and clinical data for these three prominent MDM2 inhibitors.
Preclinical Performance: An Indirect Comparison
Direct head-to-head preclinical studies comparing Milademetan, Idasanutlin, and Siremadlin are not publicly available. Therefore, this section presents data from separate studies to offer an indirect comparative view of their in vitro and in vivo activities. It is important to note that variations in experimental conditions across studies should be considered when interpreting these results.
In Vitro Activity: Cellular Proliferation and Apoptosis
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the three MDM2 inhibitors in various cancer cell lines with wild-type p53. Lower IC50 values indicate greater potency in inhibiting cell growth.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Milademetan | SJSA-1 | Osteosarcoma | <100 | [1] |
| 93T449 | Liposarcoma | <100 | [1] | |
| 94T778 | Liposarcoma | <100 | [1] | |
| JAR | Choriocarcinoma | <100 | [1] | |
| CCF-STTG1 | Astrocytoma | <100 | [1] | |
| Idasanutlin (RG7388) | SJSA-1 | Osteosarcoma | 10 | |
| HCT116 | Colorectal Carcinoma | 10 | ||
| MV4-11 | Acute Myeloid Leukemia | 55 | ||
| MOLM-13 | Acute Myeloid Leukemia | 35 | ||
| Siremadlin (HDM201) | Nalm-6 (TP53+/+) | B-cell Precursor Leukemia | Sensitive (IC50 not specified) | |
| MES-SA | Uterine Sarcoma | 60 |
Milademetan has demonstrated potent, dose-dependent induction of p53 target genes, such as p21 and PUMA, leading to apoptosis as measured by increased caspase-3/7 activity in the SJSA-1 osteosarcoma cell line[1]. Similarly, preclinical studies with Siremadlin have shown that it induces p21 expression at lower doses, leading to delayed apoptosis, while higher doses induce the pro-apoptotic protein PUMA, resulting in rapid apoptosis[2][3]. Idasanutlin has also been shown to induce p53 stabilization, cell cycle arrest, and apoptosis in cancer cells with wild-type p53.
In Vivo Activity: Xenograft Models
The antitumor activity of these MDM2 inhibitors has been evaluated in mouse xenograft models.
| Compound | Xenograft Model | Dosing | Outcome | Reference |
| Milademetan | Gastric Adenocarcinoma PDX | 25, 50, 100 mg/kg daily | Dose-dependent tumor regression | [4] |
| Lung Adenocarcinoma PDX | 50, 100 mg/kg daily | Significant tumor regression | [4] | |
| SJSA-1 Osteosarcoma | 100 mg/kg daily | Tumor stasis and improved survival | [4] | |
| Idasanutlin (RG7388) | SJSA-1 Osteosarcoma | 25 mg/kg p.o. | Tumor growth inhibition and regression | |
| Siremadlin (HDM201) | Multiple p53 wild-type human cancer models | Various dosing schedules | Tumor regression |
Clinical Performance: A Summary of Phase I/II Trials in Solid Tumors
The clinical efficacy and safety of Milademetan, Idasanutlin, and Siremadlin have been investigated in early-phase clinical trials in patients with advanced solid tumors. The following table summarizes key findings from these studies. It is important to note that these are not head-to-head trials, and patient populations and study designs may differ.
| Compound | Trial Phase | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Key Adverse Events (Grade 3/4) | Reference |
| Milademetan | Phase I | Advanced solid tumors or lymphomas (N=107) | 4.7% (overall) | 45.8% (overall) | Thrombocytopenia (29.0%), Neutropenia (15.0%), Anemia (13.1%) | [5] |
| Phase II (MANTRA-2) | Refractory MDM2-amplified, TP53-WT solid tumors (N=31) | 19.4% (6/31, 1 confirmed) | - | Thrombocytopenia, Neutropenia, Anemia, Leukopenia, Diarrhea | [1][6] | |
| Idasanutlin (RG7388) | Phase I | Advanced solid tumors (N=41) | Stable Disease in 14 patients (34%) | - | Neutropenia, Thrombocytopenia, Stridor | |
| Siremadlin (HDM201) | Phase I | Advanced wild-type TP53 solid tumors (N=115) | 3.5% | 36.5% | Thrombocytopenia, Neutropenia | [2][3][7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
p53-MDM2 Signaling Pathway and Inhibition
References
- 1. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Specificity of Milademetan Tosylate Hydrate for MDM2: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of therapeutic candidates is paramount. This guide provides a detailed comparison of Milademetan tosylate hydrate (B1144303), a potent and orally active MDM2 inhibitor, with other notable alternatives. By examining experimental data and methodologies, we aim to offer a clear perspective on its specificity for the MDM2 protein, a key regulator of the p53 tumor suppressor.
Milademetan tosylate hydrate is a second-generation MDM2 inhibitor that has demonstrated significant promise in preclinical and clinical studies. Its mechanism of action centers on disrupting the interaction between MDM2 and p53.[1] In many cancers with wild-type TP53, the overexpression of MDM2 leads to the suppression of p53's tumor-suppressive functions. By inhibiting this interaction, Milademetan restores p53 activity, leading to cell cycle arrest, senescence, and apoptosis in cancer cells.
Comparative Analysis of MDM2 Inhibitors
To objectively assess the specificity and potency of Milademetan, we have compiled quantitative data from biochemical and cellular assays, comparing it with other well-characterized MDM2 inhibitors: Nutlin-3a, Siremadlin (HDM201), Alrizomadlin (B605068) (APG-115), and Navtemadlin (KRT-232).
Biochemical Potency
The following table summarizes the in vitro binding affinities of these inhibitors to the MDM2 protein, a direct measure of their biochemical potency.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) |
| Milademetan | MDM2 | Not Specified | 5.57[2] | Not Reported |
| Nutlin-3a | MDM2 | Fluorescence Polarization | 90[3][4] | 150[5] |
| Siremadlin (HDM201) | p53-MDM2 Interaction | Biochemical Assay | 0.13[6] | Not Reported |
| Alrizomadlin (APG-115) | MDM2 | Not Specified | 3.8 | <1[7] |
| Navtemadlin (KRT-232) | MDM2-p53 Interaction | Biochemical Assay | 0.6[8] | Not Reported |
Note: Assay conditions and methodologies can vary between studies, potentially influencing reported values.
Cellular Activity
The efficacy of a drug is ultimately determined by its activity within a cellular context. The following table presents the half-maximal inhibitory concentration (IC50) values of the compared MDM2 inhibitors in various cancer cell lines, demonstrating their cellular potency.
| Compound | Cell Line | Cancer Type | Cellular IC50 (µM) |
| Milademetan | MKL-1 | Merkel Cell Carcinoma | Varies (sensitive)[6] |
| WaGa | Merkel Cell Carcinoma | Varies (highly sensitive)[6] | |
| PeTa | Merkel Cell Carcinoma | Varies (sensitive)[6] | |
| HCT116 p53+/+ | Colorectal Carcinoma | 6.42 ± 0.84[2] | |
| HCT116 p53-/- | Colorectal Carcinoma | 8.44 ± 0.67[2] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 4.04 ± 0.32[2] | |
| MDA-MB-436 | Triple-Negative Breast Cancer | 7.62 ± 1.52[2] | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 5.51 ± 0.25[2] | |
| Nutlin-3a | OSA | Osteosarcoma | 0.527 ± 0.131[9] |
| T778 | Osteosarcoma | 0.658 ± 0.138[9] | |
| U2OS | Osteosarcoma | 1.024 ± 0.485[9] | |
| HCT116 p53+/+ | Colorectal Carcinoma | 28.03 ± 6.66[2] | |
| HCT116 p53-/- | Colorectal Carcinoma | 30.59 ± 4.86[2] | |
| Siremadlin (HDM201) | Various p53 wild-type tumor cells | Various | Nanomolar range[10] |
| Alrizomadlin (APG-115) | AGS | Gastric Adenocarcinoma | 0.0189 ± 0.0156 |
| MKN45 | Gastric Adenocarcinoma | 0.1035 ± 0.0183 | |
| Navtemadlin (KRT-232) | SJSA-1 (MDM2-amplified) | Osteosarcoma | 0.0091[8] |
| HCT116 (non-amplified) | Colorectal Carcinoma | 0.01[8] | |
| B16-F10 p53+/+ | Mouse Melanoma | 1.5[11] | |
| YUMM 1.7 | Mouse Melanoma | 1.6[11] | |
| CT26.WT | Murine Colon Carcinoma | 2[11] |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
Fluorescence Polarization (FP) Assay for MDM2-p53 Interaction
This biochemical assay is a powerful tool for quantitatively analyzing the binding of a small fluorescently labeled probe to a larger protein and its displacement by a test compound.[12]
Principle: A fluorescently labeled peptide derived from the p53 transactivation domain is used as a probe. When unbound, the small peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger MDM2 protein, the tumbling rate slows down, leading to an increase in fluorescence polarization. An inhibitor that competes with the peptide for binding to MDM2 will cause a decrease in polarization, which can be measured to determine the inhibitor's potency (IC50).[12][13][14]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human MDM2 protein in an appropriate assay buffer (e.g., PBS with 0.1% BSA).
-
Prepare a stock solution of the fluorescently labeled p53 peptide (e.g., Rhodamine-labeled) in the same assay buffer.
-
Prepare serial dilutions of the test compounds (e.g., Milademetan) and control inhibitors in the assay buffer.
-
-
Assay Setup:
-
In a 384-well, low-volume, black plate, add the test compounds at various concentrations.
-
Add a pre-mixed solution of the MDM2 protein and the fluorescent p53 peptide to each well. The final concentrations of MDM2 and the peptide should be optimized for a stable and robust signal window.
-
Include control wells:
-
Negative control (0% inhibition): MDM2 protein + fluorescent peptide + vehicle (e.g., DMSO).
-
Positive control (100% inhibition): Fluorescent peptide only + vehicle.
-
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
The raw fluorescence polarization values are converted to the percentage of inhibition relative to the controls.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][15][16]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the MDM2 inhibitors in culture medium from a stock solution in DMSO.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO at the same final concentration).
-
Incubate the cells for the desired treatment period (e.g., 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis for p53 Pathway Activation
Western blotting is a technique used to detect specific proteins in a sample. In the context of MDM2 inhibitors, it is used to confirm the on-target effect by observing the accumulation of p53 and the upregulation of its downstream target, p21.[2]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Treat cancer cells with the MDM2 inhibitor at a specific concentration (e.g., 1 µM) for a defined period (e.g., 24 hours). Include an untreated or vehicle-treated control.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system or X-ray film.
-
The intensity of the bands corresponding to p53 and p21 can be quantified and normalized to the loading control to determine the relative increase in protein expression upon inhibitor treatment.
-
Visualizing the Molecular Landscape
To further elucidate the context of Milademetan's action, the following diagrams illustrate the p53-MDM2 signaling pathway and a typical experimental workflow for validating MDM2 inhibitor specificity.
Caption: The p53-MDM2 autoregulatory feedback loop and the mechanism of action of Milademetan.
Caption: A typical experimental workflow for validating the specificity and efficacy of an MDM2 inhibitor.
References
- 1. origene.com [origene.com]
- 2. Drug: Nutlin-3a (-) - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. rsc.org [rsc.org]
- 4. Affinity-based protein profiling of MDM2 inhibitor Navtemadlin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Milademetan is a highly potent MDM2 inhibitor in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A first-in-human phase I study of a novel MDM2/p53 inhibitor alrizomadlin in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The MDM2 Inhibitor Navtemadlin Arrests Mouse Melanoma Growth In Vivo and Potentiates Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. benchchem.com [benchchem.com]
Milademetan Efficacy in Nutlin-Resistant Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of milademetan (B560421), a second-generation MDM2 inhibitor, in cancer models with resistance to first-generation MDM2 inhibitors like Nutlin-3a (B1683890). The information is compiled from preclinical and clinical studies to support research and drug development efforts in oncology.
Introduction to MDM2 Inhibition and Resistance
The p53 tumor suppressor protein plays a critical role in preventing cancer by inducing cell cycle arrest or apoptosis in response to cellular stress. Murine double minute 2 (MDM2) is a key negative regulator of p53, promoting its degradation. In many cancers with wild-type p53, MDM2 is overexpressed, leading to p53 inactivation and tumor progression.
MDM2 inhibitors, such as Nutlin-3a and milademetan, are designed to block the MDM2-p53 interaction, thereby reactivating p53 and suppressing tumor growth. However, resistance to first-generation MDM2 inhibitors like Nutlin-3a can emerge, limiting their clinical efficacy. This guide explores the mechanisms of Nutlin resistance and evaluates the potential of milademetan to overcome these challenges.
Mechanism of Action: Milademetan vs. Nutlin-3a
Both milademetan and Nutlin-3a are small molecule inhibitors that bind to the p53-binding pocket of MDM2, preventing it from interacting with and degrading p53. This leads to the accumulation of p53, which can then activate downstream pathways resulting in cell cycle arrest and apoptosis. Milademetan, a second-generation inhibitor, exhibits significantly higher binding affinity and potency compared to Nutlin-3a.
Signaling Pathway of MDM2 Inhibition
Caption: MDM2 inhibitors block the MDM2-p53 interaction, leading to p53-mediated apoptosis.
Mechanisms of Acquired Resistance to Nutlin-3a
The primary mechanism of acquired resistance to Nutlin-3a is the mutation of the TP53 gene. Prolonged exposure to Nutlin-3a can select for cancer cells that have acquired mutations in the p53 DNA-binding domain, rendering the p53 protein non-functional. In such cases, even if MDM2 is inhibited and p53 levels rise, the mutant p53 cannot activate the downstream pathways required for cell cycle arrest and apoptosis.
Another potential, p53-independent mechanism of drug resistance involves the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can actively pump drugs out of the cell. Interestingly, some studies have shown that Nutlin-3a can inhibit the function of these transporters, suggesting a potential role in overcoming multidrug resistance.
Development of Nutlin-3a Resistance
Caption: Prolonged Nutlin-3a exposure can lead to p53 mutations and resistance.
Efficacy of Milademetan in Nutlin-Resistant Contexts
Direct experimental data on the efficacy of milademetan in cancer models with acquired resistance to Nutlin-3a is limited in the currently available literature. However, based on its increased potency and the known mechanisms of Nutlin resistance, we can infer its potential advantages.
Comparative Potency of Milademetan and Nutlin-3a
Preclinical studies have consistently demonstrated that milademetan is significantly more potent than Nutlin-3a in inhibiting the growth of various cancer cell lines. This increased potency may be advantageous in overcoming resistance mechanisms that are not absolute, such as those involving alterations in drug efflux or partial loss of p53 function.
Table 1: Comparative IC50 Values of Milademetan and Nutlin-3a in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Milademetan IC50 (µM) | Nutlin-3a IC50 (µM) | Reference |
| MCF7 | Breast Cancer | Wild-Type | ~11.07 | ~5.9 | [1] |
| SJSA-1 | Osteosarcoma | Wild-Type (MDM2 amplified) | Not specified | Not specified | [2] |
| RS4;11 | Acute Leukemia | Wild-Type | Not specified | Not specified | [2] |
| LNCaP | Prostate Cancer | Wild-Type | Not specified | Not specified | [2] |
| HCT-116 | Colon Cancer | Wild-Type | Not specified | Not specified | [2] |
| A549 | Lung Cancer | Wild-Type | Not specified | ~7.7 | [3] |
| A549.R2 (Nutlin-resistant) | Lung Cancer | Mutant | Not specified (cross-resistant to Idasanutlin) | ~22.2 | [3] |
Note: Direct comparative IC50 values for milademetan in a Nutlin-resistant model were not found in the searched literature. The A549.R2 cell line showed cross-resistance to another second-generation MDM2 inhibitor, idasanutlin.
Overcoming p53-Mediated Resistance
In cases where Nutlin resistance is driven by the acquisition of TP53 mutations, it is likely that milademetan will also have limited efficacy, as its primary mechanism of action is p53-dependent. A study on Nutlin-3a resistant A549 cells, which acquired a TP53 mutation, showed cross-resistance to the second-generation MDM2 inhibitor idasanutlin. This suggests that other potent MDM2 inhibitors, including milademetan, may also be ineffective in this context.
Potential in p53-Independent Mechanisms
Some evidence suggests that Nutlin-3a can have p53-independent effects, such as the inhibition of ABC transporters. It is plausible that milademetan may also possess such off-target activities. If so, milademetan could potentially be used to overcome certain types of multidrug resistance, even in p53-mutant cancers. However, further research is needed to explore this possibility.
Experimental Protocols
Generation of Nutlin-Resistant Cancer Cells
A common method to generate Nutlin-resistant cancer cells involves continuous, long-term exposure of a sensitive cell line to gradually increasing concentrations of Nutlin-3a.
Example Protocol (A549 cells):
-
Initial Culture: A549 non-small cell lung cancer cells (p53 wild-type) are cultured in standard growth medium.
-
Drug Exposure: The cells are exposed to an initial, sub-lethal concentration of Nutlin-3a.
-
Dose Escalation: The concentration of Nutlin-3a is gradually increased over a period of several months as the cells adapt and become resistant.
-
Monoclonal Selection: Once a resistant population is established, single-cell cloning is performed to isolate monoclonal sublines with varying degrees of resistance.
-
Characterization: The resistant subclones are then characterized to determine the mechanism of resistance, typically through sequencing of the TP53 gene.
Cell Viability and Apoptosis Assays
The efficacy of MDM2 inhibitors is typically assessed using cell viability assays (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) and apoptosis assays (e.g., caspase-3/7 activity or Annexin V staining) to measure the induction of programmed cell death.
Future Directions and Alternative Strategies
Given that the acquisition of TP53 mutations is a major hurdle for MDM2 inhibitor therapy, several alternative strategies are being explored:
-
Combination Therapies: Combining MDM2 inhibitors with other anti-cancer agents that have different mechanisms of action may help to prevent or overcome resistance.
-
Targeting Mutant p53: Several therapeutic approaches are in development to either restore wild-type function to mutant p53 or to specifically target cancer cells expressing mutant p53.
-
p53-Independent Therapies: For cancers with non-functional p53, therapies that do not rely on the p53 pathway are necessary.
Conclusion
Milademetan is a potent second-generation MDM2 inhibitor that shows significant promise in treating cancers with wild-type p53. While it is considerably more potent than Nutlin-3a, its efficacy in models with acquired Nutlin resistance is likely to be limited if the resistance is driven by the acquisition of TP53 mutations. Further research is warranted to investigate the potential of milademetan in overcoming other, p53-independent mechanisms of drug resistance and to explore its use in combination therapies to enhance its anti-cancer activity and prevent the emergence of resistant clones. This comparative guide highlights the current understanding of milademetan's efficacy in the context of Nutlin resistance and provides a framework for future research in this area.
References
- 1. MDM2 inhibitors, nutlin-3a and navtemadelin, retain efficacy in human and mouse cancer cells cultured in hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascentagepharma.com [ascentagepharma.com]
- 3. Characterization of acquired nutlin-3 resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Landscape of MDM2 Inhibitors: A Comparative Analysis of Milademetan
For researchers, scientists, and drug development professionals, understanding the safety profile of a novel therapeutic is as critical as evaluating its efficacy. This guide provides a detailed comparative analysis of the safety profile of milademetan (B560421), an investigational MDM2 inhibitor, against other prominent molecules in its class, including navtemadlin, siremadlin, and idasanutlin (B612072). The information is compiled from published clinical trial data and presented to facilitate an objective comparison.
Milademetan is a selective small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 interaction.[1] By blocking this interaction, milademetan aims to reactivate the tumor suppressor protein p53, a critical regulator of cell cycle arrest and apoptosis, which is often inactivated in various cancers through MDM2 overexpression.[1][2] As with other drugs in this class, the on-target effect of p53 reactivation in normal tissues can lead to a predictable set of adverse events. This guide delves into the nuances of these safety profiles to inform ongoing and future research in this promising area of oncology.
Comparative Safety Profile of MDM2 Inhibitors
The most frequently reported treatment-emergent adverse events (TEAEs) across the class of MDM2 inhibitors are hematologic and gastrointestinal toxicities.[3][4][5] The following tables summarize the incidence of common TEAEs and Grade 3 or higher TEAEs for milademetan and its key competitors based on available clinical trial data. It is important to note that direct head-to-head comparisons are limited, and safety profiles can be influenced by the patient population, dosing schedule, and specific clinical trial design.
Table 1: Incidence of Common Treatment-Emergent Adverse Events (All Grades, %)
| Adverse Event | Milademetan | Navtemadlin | Siremadlin | Idasanutlin |
| Gastrointestinal | ||||
| Nausea | 72.0 - 80.0[1][3] | High Incidence[5] | High Incidence[6] | 52.5 - 93.0[7][8] |
| Diarrhea | Not Specified | High Incidence[5] | Not Specified | 78.0 - 87.0[7][8] |
| Vomiting | 50.0[3] | High Incidence[5] | Not Specified | 41.0[7] |
| Decreased Appetite | 61.1[9] | Not Specified | Not Specified | >20[10] |
| Hematologic | ||||
| Thrombocytopenia | 60.7[1] | High Incidence[5] | High Incidence[6] | High Incidence[4] |
| Anemia | 35.5[1] | High Incidence[5] | Not Specified | Not Specified |
| Neutropenia | High Incidence[1] | High Incidence[5] | High Incidence[6] | High Incidence[4] |
| Constitutional | ||||
| Fatigue | 44.9[1] | Not Specified | Not Specified | >20[10] |
Table 2: Incidence of Grade 3/4 Treatment-Emergent Adverse Events (%)
| Adverse Event | Milademetan | Navtemadlin | Siremadlin | Idasanutlin |
| Hematologic | ||||
| Thrombocytopenia | 15.0 - 39.5[1][11] | Not Specified | Myelosuppression was common[6] | High Incidence[4] |
| Neutropenia | 5.0 - 25.5[1][11] | Not Specified | Myelosuppression was common[6] | Febrile Neutropenia (22%)[12] |
| Anemia | 0 - 18.6[1][11] | Not Specified | Not Specified | Not Specified |
| Gastrointestinal | ||||
| Nausea | Not Specified | Not Specified | Not Specified | 11.0 (Grade ≥3)[7] |
| Vomiting | Not Specified | Not Specified | Not Specified | 4.0 (Grade ≥3)[7] |
Experimental Protocols for Safety Assessment
The safety and tolerability of milademetan and its comparators are rigorously evaluated in clinical trials, adhering to standardized methodologies.
Adverse Event Monitoring and Grading: Treatment-emergent adverse events are systematically collected, documented, and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[13] Clinical trials for these MDM2 inhibitors have utilized versions 4.03 and 5.0 of the CTCAE.[1][9][14] The grading scale ranges from Grade 1 (mild) to Grade 5 (death related to AE).[15]
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.[15]
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).[15]
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.[15]
-
Grade 4: Life-threatening consequences; urgent intervention indicated.[15]
-
Grade 5: Death related to the adverse event.[15]
Dose-Limiting Toxicity (DLT) Evaluation: In Phase 1 dose-escalation studies, the maximum tolerated dose (MTD) is determined by evaluating the incidence of dose-limiting toxicities during the first cycle of treatment.[6][16] DLTs are predefined, severe adverse events that are considered unacceptable and related to the study drug. For milademetan, DLTs were assessed during the first 28 days of treatment.[9]
Management of Adverse Events: Protocols for managing adverse events typically involve dose interruption, reduction, or discontinuation of the study drug.[3][16] For instance, in a milademetan trial, treatment was continued until disease progression, unacceptable toxicity, or withdrawal of consent.[16] Dose reductions were permitted for patients experiencing adverse events who were otherwise showing clinical benefit, once the toxicity resolved to Grade 1 or less.[16] Similarly, for siremadlin, treatment-related toxicities were managed by study treatment interruption, dose reduction, and appropriate concomitant therapies.[6]
Signaling Pathways and Experimental Workflows
To visually represent the biological context and the clinical safety monitoring process, the following diagrams are provided.
Caption: MDM2-p53 signaling pathway and the mechanism of action of MDM2 inhibitors.
Caption: Experimental workflow for monitoring and managing adverse events in an MDM2 inhibitor clinical trial.
Conclusion
Milademetan, like other MDM2 inhibitors, demonstrates a manageable safety profile characterized primarily by on-target hematologic and gastrointestinal toxicities. The implementation of intermittent dosing schedules has been a key strategy to mitigate the severity of these adverse events while maintaining clinical activity.[1] Understanding the nuances of these safety profiles, the standardized protocols for their assessment, and the underlying biological mechanisms is paramount for the continued development and optimal clinical application of this promising class of cancer therapeutics. Further research, including direct comparative studies, will be crucial to fully delineate the relative safety and efficacy of milademetan and its counterparts.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Facebook [cancer.gov]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. dovepress.com [dovepress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MDM2 antagonist idasanutlin in patients with polycythemia vera: results from a single-arm phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Idasanutlin plus cytarabine in relapsed or refractory acute myeloid leukemia: results of the MIRROS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. mdpi.com [mdpi.com]
- 13. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 14. evs.nci.nih.gov [evs.nci.nih.gov]
- 15. dctd.cancer.gov [dctd.cancer.gov]
- 16. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: A Comparative Guide to Milademetan and Other MDM2 Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of Milademetan (formerly RAIN-32/DS-3032b) with other prominent MDM2 antagonists, including AMG-232 (Navtemadlin/KRT-232) and Siremadlin (HDM201). The information is supported by experimental data from preclinical studies to aid in the evaluation of these compounds for cancer therapy.
The tumor suppressor protein p53 plays a critical role in preventing cancer by controlling cell cycle arrest and apoptosis.[1][2] Mouse double minute 2 homolog (MDM2) is a key negative regulator of p53, acting as an E3 ubiquitin ligase that targets p53 for degradation.[3][4] In many cancers with wild-type TP53, the MDM2 gene is amplified, leading to p53 inactivation and promoting tumor growth.[2][3] Small molecule inhibitors that disrupt the MDM2-p53 interaction can restore p53 function, representing a promising therapeutic strategy.[2][5] This guide focuses on the in vivo preclinical data of Milademetan in comparison to other MDM2 inhibitors that have been evaluated in clinical trials.
Mechanism of Action: Restoring the Guardian of the Genome
Milademetan and other MDM2 antagonists are small molecules designed to bind to the p53-binding pocket of MDM2.[5][6] This competitive inhibition prevents MDM2 from binding to and degrading p53.[1][5] The stabilized p53 can then accumulate in the nucleus, where it acts as a transcription factor to activate downstream target genes such as CDKN1A (encoding p21) and PUMA, leading to cell cycle arrest and apoptosis in cancer cells.[3][4]
In Vivo Performance: A Comparative Analysis
Direct head-to-head in vivo preclinical studies of Milademetan against other MDM2 antagonists are not extensively published. Therefore, this comparison is synthesized from individual studies on each compound. The efficacy of these inhibitors is typically evaluated in mouse xenograft models using human cancer cell lines.
Quantitative Comparison of In Vivo Efficacy
The following table summarizes key in vivo efficacy data for Milademetan and other MDM2 antagonists from various preclinical studies. It is important to note that direct comparisons should be made with caution due to variations in experimental models and protocols.
| Compound | Xenograft Model | Dosing Schedule | Efficacy Endpoint | Result | Citation |
| Milademetan | ST-02-0075 (Gastric Adenocarcinoma, MDM2-amplified) | 25, 50, 100 mg/kg, daily, p.o. | Tumor Growth Inhibition (TGI) | 67%, 130.4%, 130.8% | [3] |
| LD1-0025-217621 (Lung Adenocarcinoma, MDM2-amplified) | 100 mg/kg, daily, p.o. | TGI | 171.1% | [3] | |
| MKL-1 (Merkel Cell Carcinoma) | 25, 50, 100 mg/kg, daily, p.o. | Tumor Growth Inhibition | Dose-dependent inhibition | [7] | |
| AMG-232 | SJSA-1 (Osteosarcoma, MDM2-amplified) | 10, 25, 75 mg/kg, daily, p.o. | ED50 | 9.1 mg/kg | [4] |
| SJSA-1 (Osteosarcoma, MDM2-amplified) | 60 mg/kg, daily, p.o. | Tumor Regression | Complete regression in 10/12 mice | [8] | |
| HCT116 (Colorectal Cancer) | 25, 50, 100 mg/kg, b.i.d., p.o. | Tumor Growth Inhibition | Dose-dependent inhibition | [8] | |
| Siremadlin | Patient-Derived Xenograft Models | Not specified | Tumor Regression | Regression in multiple models | [9][10] |
| Navtemadlin | GBM PDX (MDM2-amplified) | 25 mg/kg | Survival | Significantly extended survival | [11][12] |
| B16-F10 (Melanoma) | Not specified | Tumor Growth | Significantly reduced | [13][14] |
Note: TGI > 100% indicates tumor regression. ED50 is the dose required to achieve 50% of the maximal effect. p.o. = oral administration; b.i.d. = twice daily.
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing in vivo data. Below are representative experimental protocols for xenograft studies with MDM2 inhibitors.
General Xenograft Study Workflow
Protocol: Milademetan in a Patient-Derived Xenograft (PDX) Model[3]
-
Animal Model: Female BALB/c nude mice.
-
Tumor Implantation: Fresh patient-derived gastric adenocarcinoma (ST-02-0075) tumor samples were implanted subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: When tumors reached a volume of approximately 150 mm³, animals were randomized into treatment groups (n=8 per group).
-
Treatment: Mice were treated orally with vehicle or Milademetan at doses of 25, 50, and 100 mg/kg once daily.
-
Efficacy Evaluation: Tumor volumes were measured regularly to determine tumor growth inhibition.
-
Pharmacodynamic Analysis: In a separate cohort, after 7 days of treatment with 100 mg/kg Milademetan, tumor tissues were collected at various time points after the last dose to evaluate the levels of p21 and PUMA proteins.
Protocol: AMG-232 in an SJSA-1 Xenograft Model[4]
-
Animal Model: 4- to 6-week-old female athymic nude mice.
-
Cell Line and Implantation: SJSA-1 osteosarcoma cells were implanted subcutaneously.
-
Tumor Growth and Randomization: Treatment began when tumors reached approximately 200 mm³. Mice were randomized into groups (n=10 per group).
-
Treatment: AMG-232 was administered daily by oral gavage at various doses (e.g., up to 75 mg/kg).
-
Efficacy Evaluation: Tumor growth was monitored over time.
-
Pharmacodynamic Analysis: At the end of the study, tumors were harvested at different time points (1, 2, 4, 8, or 24 hours) after the final dose for analysis of p21 mRNA induction.
Summary and Conclusion
Milademetan demonstrates potent in vivo antitumor activity in various MDM2-amplified xenograft models, leading to significant tumor growth inhibition and even regression at tolerated doses.[3][7] Comparative analysis with other MDM2 inhibitors like AMG-232 and Navtemadlin suggests that all these compounds are highly effective in preclinical models, particularly in tumors with MDM2 amplification and wild-type TP53.[4][11]
The choice of a specific MDM2 inhibitor for further development may depend on several factors, including its specific potency against a particular tumor type, its pharmacokinetic and safety profile, and the dosing schedule required to achieve a sustained therapeutic effect while managing on-target toxicities such as thrombocytopenia and neutropenia.[2] The development of intermittent dosing schedules for Milademetan and other MDM2 inhibitors has been a key strategy to mitigate these side effects.[2]
This guide provides a snapshot of the publicly available in vivo data. Researchers are encouraged to consult the primary literature for more in-depth information and to consider the specific experimental contexts when making comparisons. The promising preclinical data for Milademetan and its counterparts continue to support the clinical investigation of MDM2 inhibition as a valuable strategy in precision oncology.
References
- 1. youtube.com [youtube.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pnas.org [pnas.org]
- 7. JCI Insight - Milademetan is a highly potent MDM2 inhibitor in Merkel cell carcinoma [insight.jci.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Preclinical Modeling of Navtemadlin Pharmacokinetics, Pharmacodynamics, and Efficacy in IDH-Wild-type Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The MDM2 Inhibitor Navtemadlin Arrests Mouse Melanoma Growth In Vivo and Potentiates Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The MDM2 Inhibitor Navtemadlin Arrests Mouse Melanoma Growth In Vivo and Potentiates Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential gene expression analysis post-Milademetan treatment
For researchers, scientists, and drug development professionals, understanding the precise molecular consequences of a targeted therapy is paramount. This guide provides a comparative analysis of differential gene expression following treatment with Milademetan, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. By reactivating the tumor suppressor p53, Milademetan triggers a cascade of transcriptional changes, ultimately leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.
This guide will delve into the specifics of Milademetan's mechanism, compare its gene expression signature with other MDM2 inhibitors, and provide detailed experimental protocols for the key analyses cited.
Mechanism of Action: Restoring p53's Guardian Role
In many cancers, the tumor suppressor protein p53 is inactivated, not by mutation, but through its interaction with the murine double minute 2 (MDM2) protein. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, effectively silencing its function as a "guardian of the genome".[1][2] Milademetan (also known as DS-3032b) is an orally available, small molecule that binds to MDM2 in the same pocket that p53 would normally occupy.[3][4] This competitive inhibition prevents the MDM2-p53 interaction, leading to the stabilization and accumulation of p53.[5] The reactivated p53 can then translocate to the nucleus and act as a transcription factor, inducing the expression of a host of target genes that govern cellular responses to stress, including cell cycle arrest, apoptosis, and DNA repair.[1][5]
Differential Gene Expression Post-Milademetan Treatment
Treatment of cancer cells with Milademetan leads to significant changes in the transcriptome, primarily driven by the reactivation of p53. Preclinical studies have demonstrated the potent, p53-dependent antitumor effects of Milademetan.[1] A key study by Ishizawa et al. identified a 175-gene signature that is predictive of sensitivity to MDM2 inhibition.[1] This signature underscores the profound and specific impact of Milademetan on gene expression.
Key p53 Target Genes Upregulated by Milademetan
Several canonical p53 target genes are consistently upregulated following Milademetan treatment. These genes play crucial roles in mediating the desired therapeutic effects of cell cycle arrest and apoptosis.
| Gene Symbol | Gene Name | Function | Fold Change (mRNA) |
| CDKN1A (p21) | Cyclin Dependent Kinase Inhibitor 1A | Induces cell cycle arrest at the G1/S checkpoint. | Concentration and time-dependent increase[5] |
| PUMA (BBC3) | BCL2 Binding Component 3 | A pro-apoptotic member of the BCL-2 family. | Concentration and time-dependent increase[5] |
| MDM2 | MDM2 Proto-Oncogene | Part of a negative feedback loop with p53. | Increased expression[6] |
| GDF15 | Growth Differentiation Factor 15 | A stress-responsive cytokine. | Increased expression[6] |
Note: Specific fold-change values from comprehensive RNA-seq data were not publicly available in the reviewed literature. The table reflects the qualitative and semi-quantitative findings.
Comparison with Other MDM2 Inhibitors
Milademetan is part of a class of drugs targeting the MDM2-p53 interaction. Understanding its gene expression profile in the context of other MDM2 inhibitors, such as Nutlin-3a and AMG-232, provides valuable insights into its relative potency and potential for clinical differentiation.
| Feature | Milademetan (DS-3032b) | Nutlin-3a | AMG-232 |
| Potency | Reported to be 10-fold more potent than Nutlin-3a.[1] | First-generation MDM2 inhibitor. | Potent MDM2 inhibitor. |
| Key Upregulated Genes | CDKN1A (p21), PUMA (BBC3), MDM2, GDF15[5][6] | CDKN1A (p21), PUMA (BBC3), MDM2, mir-34a/b/c[7][8] | CDKN1A (p21), PUMA (BBC3), MIC-1 (GDF15)[9][10] |
| Reported Effects | Induces G1 cell cycle arrest, senescence, and apoptosis.[3] | Induces apoptosis and senescence.[7][8] | Induces cell-cycle arrest and apoptosis.[10] |
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following are detailed methodologies for key experiments cited in the analysis of Milademetan's effects.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines with wild-type TP53 (e.g., SJSA-1 osteosarcoma, MCF-7 breast cancer) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Milademetan, Nutlin-3a, or AMG-232 are dissolved in DMSO to create stock solutions. For experiments, the drugs are diluted in culture media to the desired final concentrations. Control cells are treated with an equivalent concentration of DMSO.
RNA Isolation and Sequencing (RNA-Seq)
-
Cell Lysis and RNA Extraction: Following drug treatment for the desired time points, cells are harvested and total RNA is extracted using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality Control: The integrity and concentration of the extracted RNA are assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples. This typically involves poly(A) selection for mRNA enrichment, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are processed through a bioinformatics pipeline. This includes quality control, trimming of adapter sequences, alignment to a reference genome (e.g., hg38), and quantification of gene expression levels (e.g., as transcripts per million - TPM or fragments per kilobase of transcript per million mapped reads - FPKM). Differential gene expression analysis is then performed using tools like DESeq2 or edgeR to identify genes with statistically significant changes in expression between drug-treated and control samples.[11]
Quantitative Real-Time PCR (qRT-PCR)
-
Reverse Transcription: One microgram of total RNA is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit.
-
PCR Amplification: qRT-PCR is performed using a real-time PCR system with specific primers for the genes of interest (e.g., CDKN1A, PUMA, MDM2) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method.
Visualizing the Molecular Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Milademetan's mechanism of action.
Caption: Workflow for differential gene expression analysis.
References
- 1. Predictive gene signatures determine tumor sensitivity to MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DS-3032b and Milademetan supplier | CAS No 1398568-47-2| p53-MDM2 inhibitor | AOBIOUS [aobious.com]
- 5. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Phase 1 study of the MDM2 inhibitor AMG 232 in patients with advanced P53 wild-type solid tumors or multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The MDM2 Inhibitor AMG 232 Demonstrates Robust Antitumor Efficacy and Potentiates the Activity of p53-Inducing Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for RNA-seq library preparation starting from a rare muscle stem cell population or a limited number of mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Milademetan Tosylate Hydrate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Milademetan tosylate hydrate (B1144303) are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Milademetan tosylate hydrate, aligning with standard hazardous waste management protocols.
Given the conflicting safety data available, with some sources indicating no particular hazards and others classifying it as an acute oral toxicant, a skin and eye irritant, and a respiratory tract irritant, it is imperative to handle this compound as a hazardous substance to ensure the highest level of safety.[1][2]
Hazard and Disposal Summary
The following table summarizes the key hazard classifications and recommended disposal procedures for this compound, based on a conservative approach to safety.
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 2095625-97-9 | [2] |
| GHS Hazard Classifications | Acute toxicity, oral (Category 4)Skin corrosion/irritation (Category 2)Serious eye damage/eye irritation (Category 2A)Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [2] |
| Primary Disposal Method | Collection as hazardous chemical waste for incineration by a licensed environmental health and safety (EHS) provider. | General Laboratory Waste Guidelines |
| Spill Cleanup | Absorb with inert material, collect in a sealed container for hazardous waste disposal. | [1] |
| Empty Container Disposal | Triple-rinse with a suitable solvent; collect the first rinse as hazardous waste. Deface label before discarding the container. | General Laboratory Waste Guidelines |
Step-by-Step Disposal Protocol
There are no published specific chemical neutralization or degradation protocols for the disposal of this compound. Therefore, the standard procedure for the disposal of hazardous chemical waste must be strictly followed. This involves collection and transfer to a licensed environmental health and safety (EHS) vendor.
1. Waste Identification and Segregation:
-
Labeling: Clearly label a dedicated waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., exclamation mark for irritant, health hazard).
-
Segregation: Store the this compound waste separately from incompatible materials. Do not mix it with other waste streams unless compatibility has been confirmed.
2. Waste Accumulation and Storage:
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. The original product container can be used if it is in good condition.
-
Secondary Containment: Store the waste container within a larger, unbreakable secondary container (such as a plastic tub) to contain any potential leaks or spills.
-
Storage Location: Keep the waste in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation and away from general laboratory traffic.
-
Container Management: Keep the waste container closed at all times except when adding waste.
3. Disposal of Contaminated Materials:
-
Personal Protective Equipment (PPE): Any grossly contaminated PPE (gloves, lab coats) should be collected in a sealed bag and disposed of as hazardous waste.
-
Labware: Contaminated labware (e.g., glassware, pipette tips) should be decontaminated if possible or disposed of as hazardous chemical waste. For disposable items, collect them in the designated this compound waste container.
4. Empty Container Disposal:
-
Triple Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol, methanol, or as appropriate for the experimental use).
-
Rinsate Collection: The first rinseate must be collected and disposed of as hazardous waste in the designated container. Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all rinsate as hazardous waste is the most conservative approach.
-
Container Preparation: After triple-rinsing and air-drying, the chemical label on the container must be defaced or removed before the container is discarded or recycled according to institutional policies.
5. Arranging for Waste Pickup:
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time per institutional and local regulations (often not to exceed one year), contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.
-
Documentation: Complete any required waste manifest or pickup request forms accurately, providing all necessary information about the waste stream.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Essential Safety and Logistical Information for Handling Milademetan Tosylate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and operational guidance for the handling and disposal of Milademetan tosylate hydrate (B1144303), a potent small molecule inhibitor of the MDM2-p53 interaction. Adherence to these procedures is vital to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Risk Assessment
Milademetan tosylate hydrate is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] As a potent pharmaceutical compound, it should be handled with care to avoid exposure through inhalation, skin contact, or ingestion. A thorough risk assessment should be conducted before any handling activities.
Personal Protective Equipment (PPE)
The selection and proper use of PPE is the primary barrier against exposure. The following table summarizes the required PPE for handling this compound in solid (powder) and solution forms.
| Activity | Required PPE | Rationale |
| Handling Solid Compound (e.g., weighing, aliquoting) | Primary Protection: - Full-face powered air-purifying respirator (PAPR) or a fit-tested N95 (or higher) respirator.- Double chemotherapy-tested nitrile gloves (powder-free, tested to ASTM D6978-05 standard).[2][3][4]- Disposable, solid-front gown with a back closure and tight-fitting knit cuffs.[5][6]- Safety goggles or a full-face shield.- Disposable shoe covers.[5] | High risk of aerosolization and inhalation of fine powder. Full respiratory protection is critical. Double gloving provides an extra layer of protection against contamination. A solid-front gown prevents permeation. |
| Handling Solutions (e.g., preparing dilutions, cell culture) | Primary Protection: - Safety glasses with side shields or safety goggles.- Double chemotherapy-tested nitrile gloves (powder-free).- Disposable lab coat or gown.- Work should be performed in a certified chemical fume hood or biological safety cabinet. | Reduced risk of aerosolization compared to powder, but splash and direct contact hazards remain. Engineering controls (fume hood) are essential. |
| General Laboratory Operations | Primary Protection: - Standard laboratory coat.- Single pair of nitrile gloves.- Safety glasses. | Minimum PPE for any laboratory work to protect against incidental contact and splashes. |
Operational Handling Plan
3.1. Engineering Controls:
-
Handling Solid Form: All manipulations of powdered this compound, including weighing and initial solubilization, must be conducted within a certified chemical fume hood, a powder containment hood, or a glove box to minimize inhalation exposure.
-
Handling Solutions: All work with solutions of this compound should be performed in a certified chemical fume hood or a biological safety cabinet to protect both the user and the experiment.
3.2. Procedural Guidance:
-
Weighing: Use a dedicated, contained balance or a balance within a fume hood. Use anti-static weigh paper or boats to prevent powder dispersal.
-
Solubilization: Add solvent to the solid compound slowly to avoid splashing. Ensure the vial is securely capped before vortexing or sonicating.
-
General Handling: Always handle vials and containers with gloved hands. Avoid hand-to-mouth contact. Do not eat, drink, or apply cosmetics in the laboratory.
Decontamination and Spill Management Protocol
4.1. Routine Surface Decontamination:
-
Preparation: Don appropriate PPE as outlined for handling solutions.
-
Initial Clean: Wipe down the work surface (fume hood, benchtop) with a low-lint wipe saturated with a detergent solution to remove any organic material.
-
Deactivation: Wipe the surface with a freshly prepared 10% bleach solution, followed by a wipe with 1% sodium thiosulfate (B1220275) to neutralize the bleach.[2] Alternatively, 70% isopropyl alcohol can be used for a final rinse.[3]
-
Final Rinse: Wipe the surface with sterile water to remove any residues from cleaning agents.
-
Waste Disposal: Dispose of all used wipes and cleaning materials as cytotoxic waste.
4.2. Spill Response:
-
Minor Spill (<5 mL or 5 g):
-
Alert personnel in the immediate area.
-
Don appropriate PPE, including respiratory protection for powder spills.
-
For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent towels to prevent aerosolization.[3]
-
Working from the outside in, clean the area with a detergent solution, followed by a deactivating agent (e.g., 10% bleach) and a final water rinse.[4]
-
Collect all contaminated materials in a designated cytotoxic waste container.
-
-
Major Spill (>5 mL or 5 g):
-
Evacuate the area immediately.
-
Restrict access and post warning signs.
-
Contact the institution's Environmental Health and Safety (EHS) department for emergency response.
-
Disposal Plan
All waste materials that have come into contact with this compound must be treated as hazardous cytotoxic waste.
5.1. Waste Segregation and Containment:
-
Sharps: All contaminated needles, syringes, and pipette tips must be placed in a designated, puncture-resistant, purple-lidded sharps container for cytotoxic waste.[7]
-
Solid Waste: Contaminated gloves, gowns, wipes, and other solid materials must be collected in a thick, leak-proof plastic bag or a rigid container clearly labeled "Cytotoxic Waste" with the appropriate hazard symbol.[7][8]
-
Liquid Waste: Unused solutions should be collected in a sealed, compatible container labeled as "Hazardous Waste" with the full chemical name. Do not dispose of down the drain.
5.2. Final Disposal:
-
All cytotoxic waste containers must be securely sealed when three-quarters full.
-
Store sealed waste containers in a designated, secure area away from general lab traffic.
-
Arrange for pickup and disposal by a licensed hazardous waste contractor in accordance with local, state, and federal regulations. The final disposal method is typically high-temperature incineration.
Visual Workflow for PPE Selection
Caption: PPE selection workflow for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 3. dvm360.com [dvm360.com]
- 4. How to safely clean up a chemotherapy or hazardous drug spill - Pharma ChoicePharma Choice [pharma-choice.com]
- 5. england.nhs.uk [england.nhs.uk]
- 6. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 7. assets.ctfassets.net [assets.ctfassets.net]
- 8. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
